Bupivacaine Hydrochloride
Description
Historical Trajectories of Local Anesthetics and Bupivacaine (B1668057) Hydrochloride Development
The journey to modern local anesthesia began with the isolation of cocaine from coca leaves in the mid-19th century. nih.gov While its anesthetic properties were revolutionary, its toxicity and addictive nature prompted a search for safer alternatives. nih.govmhmedical.com This led to the synthesis of a series of amino ester local anesthetics, including procaine (B135), which became a new standard. mhmedical.com
The development of amino amide local anesthetics marked a significant advancement, offering greater stability and a lower incidence of allergic reactions. nih.govwikipedia.org Lidocaine (B1675312), synthesized in 1943, was a major breakthrough in this class. mhmedical.com The quest for longer-acting agents continued, culminating in the synthesis of bupivacaine in 1957 by Ekenstam. wikipedia.orgamazonaws.com Bupivacaine, a member of the pipecholyl xylidine (B576407) family, distinguished itself with a prolonged duration of action, making it highly suitable for a variety of regional anesthetic techniques. wikipedia.orgnysora.com
Table 1: Timeline of Key Local Anesthetic Discoveries
| Year | Event | Significance |
| 1860 | Cocaine isolated by Albert Niemann. mhmedical.com | First discovered local anesthetic. mhmedical.com |
| 1884 | Carl Koller uses cocaine in ophthalmology. nih.govnih.gov | First clinical use of a local anesthetic. nih.gov |
| 1904 | Procaine (Novocain) synthesized by Alfred Einhorn. mhmedical.comwikipedia.org | A safer, synthetic alternative to cocaine. mhmedical.com |
| 1943 | Lidocaine synthesized by Nils Löfgren. mhmedical.com | First amino amide local anesthetic, becoming widely used. mhmedical.com |
| 1957 | Bupivacaine synthesized. wikipedia.orgwikipedia.org | A potent, long-acting amino amide local anesthetic. nih.govnih.gov |
| 1996 | Ropivacaine (B1680718) introduced clinically. nih.govresearchgate.net | Developed as a safer alternative to bupivacaine with lower cardiotoxicity. oup.com |
Significance of Bupivacaine Hydrochloride in Contemporary Anesthesiology and Pain Management Research
This compound remains a subject of intense research due to its widespread clinical use and its distinct pharmacological profile. A key area of investigation is its potential for providing extended postoperative analgesia, thereby reducing the need for systemic opioids and their associated side effects. drugbank.com Research in this domain explores novel drug delivery systems, such as liposomal formulations, to prolong the local anesthetic effect. drugbank.com
Furthermore, the differential sensory and motor blockade afforded by bupivacaine is of significant interest. nysora.com Studies continue to investigate the mechanisms behind this separation of effect, aiming to optimize clinical outcomes, particularly in obstetric analgesia where maternal mobility is desirable. e-century.us The compound's use in various regional anesthesia techniques, including peripheral nerve blocks, epidural anesthesia, and spinal anesthesia, makes it a valuable tool for comparative effectiveness research against newer agents like ropivacaine and levobupivacaine (B138063). nysora.comoup.come-century.us
Research Paradigms and Theoretical Frameworks Guiding this compound Studies
Research on this compound is guided by several key theoretical frameworks. The fundamental mechanism of action for all local anesthetics, including bupivacaine, is the blockade of voltage-gated sodium channels in nerve fibers. nih.gov This prevents the generation and propagation of action potentials, resulting in a loss of sensation. nih.gov Much research focuses on the specific interactions of bupivacaine with different states of the sodium channel, which helps to explain its potency and duration of action.
Another critical research paradigm is stereopharmacology. Bupivacaine is a chiral molecule, existing as a racemic mixture of two enantiomers, (S)-(-)-bupivacaine (levobupivacaine) and (R)-(+)-bupivacaine. oup.com A significant body of research has demonstrated that the (S)-enantiomer, levobupivacaine, exhibits a safer cardiovascular profile than the racemic mixture or the (R)-enantiomer. oup.com This has led to the development and clinical adoption of single-enantiomer local anesthetics like levobupivacaine and ropivacaine.
The concept of structure-activity relationships (SAR) also underpins much of the research into bupivacaine and its analogues. rsc.org By systematically modifying the chemical structure of the bupivacaine molecule, researchers can investigate how changes to the aromatic ring, intermediate chain, or amine group affect its anesthetic properties, toxicity, and pharmacokinetic profile. rsc.org
Current Research Gaps and Future Directions in this compound Inquiry
Despite decades of research, several gaps in our understanding of this compound remain, pointing toward exciting future avenues of inquiry. One major area of ongoing investigation is the precise mechanisms of bupivacaine-induced cardiotoxicity. wikipedia.org While the interaction with cardiac sodium channels is a primary factor, the role of other ion channels and cellular pathways is not fully elucidated. nih.gov Further research is needed to develop more targeted and effective rescue strategies for local anesthetic systemic toxicity (LAST).
The development of novel formulations and delivery systems for bupivacaine is a key future direction. This includes the exploration of nanotechnology-based carriers and stimuli-responsive polymers to achieve even longer-lasting and more site-specific analgesia. The potential for bupivacaine to be used in combination with other pharmacological agents to enhance its efficacy or reduce its toxicity is another active area of research.
Finally, there is growing interest in the non-anesthetic properties of bupivacaine, such as its potential anti-inflammatory and antimicrobial effects. e-century.us Investigating these properties could open up new therapeutic applications for this well-established compound beyond its traditional role in pain management. The synthesis of new chiral derivatives and analogues also continues to be an area of focus, with the aim of creating local anesthetics with an even more favorable balance of efficacy and safety. rsc.org
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
| Record name | Bupivacaine hydrochloride | |
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Molecular Weight |
324.9 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride [JAN] | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | Bupivacaine hydrochloride | |
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| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
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| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
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Pharmacological Mechanisms and Cellular Interactions of Bupivacaine Hydrochloride
Molecular Mechanisms of Action at Sodium Channels
The principal mechanism of action of bupivacaine (B1668057) hydrochloride is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal membrane. patsnap.compatsnap.com By binding to a specific receptor site within the intracellular portion of these channels, bupivacaine obstructs the influx of sodium ions that is essential for the depolarization of the nerve membrane. patsnap.compatsnap.com This action prevents the generation and propagation of action potentials, leading to a loss of sensation in the targeted area. patsnap.com The high lipid solubility and strong affinity of bupivacaine for the sodium channel receptor contribute to its prolonged duration of action. patsnap.com
Voltage-Gated Sodium Channel Isoform Specificity
Voltage-gated sodium channels are not a homogenous group; rather, they comprise several distinct isoforms (Nav1.1-Nav1.9) with varying tissue distribution and physiological roles. nih.gov Bupivacaine exhibits a degree of specificity in its interaction with these isoforms, which can influence its therapeutic and toxic effects. For instance, the cardiac isoform, Nav1.5, is a significant target for bupivacaine, and its blockade is implicated in the cardiotoxicity associated with this anesthetic. nih.govresearchgate.net
Research has shown that bupivacaine can differentiate between tetrodotoxin-sensitive (TTX-s) and tetrodotoxin-resistant (TTX-r) sodium channels. TTX-s channels are generally more sensitive to bupivacaine than TTX-r channels. physiology.org For example, in dorsal root ganglion neurons, the half-maximal inhibitory concentration (IC50) for the blockade of TTX-s currents by bupivacaine was found to be 12.5 ± 1.4 μmol/l, whereas for TTX-r currents, the IC50 was 31.7 ± 5.2 μmol/l. physiology.org The Nav1.5 channel, predominantly expressed in cardiac myocytes, has an even higher sensitivity to bupivacaine, with a reported IC50 of 4.51 μmol/L. nih.govresearchgate.net
| Channel Subtype | IC50 (μmol/L) | Tissue Predominance |
|---|---|---|
| TTX-sensitive (TTX-s) | 12.5 ± 1.4 | Nervous System |
| TTX-resistant (TTX-r) | 31.7 ± 5.2 | Dorsal Root Ganglion Neurons |
| Nav1.5 | 4.51 | Cardiac Myocytes |
Receptor Binding Kinetics and Conformational States
The interaction of bupivacaine with voltage-gated sodium channels is highly dependent on the conformational state of the channel. According to the modulated receptor hypothesis, local anesthetics exhibit different affinities for the resting, open, and inactivated states of the sodium channel. nih.gov Bupivacaine demonstrates a significantly higher affinity for the open and inactivated states compared to the resting state. ahajournals.orgdundee.ac.uk This state-dependent binding is a key feature of its mechanism of action.
When a nerve is frequently stimulated, the sodium channels cycle through the open and inactivated states more often, providing more opportunities for bupivacaine to bind with high affinity. This phenomenon, known as use-dependent or frequency-dependent blockade, results in a progressive enhancement of the nerve block with repeated nerve stimulation. nih.govphysiology.org The binding of bupivacaine to the inactivated state stabilizes this conformation, prolonging the refractory period of the neuron and further inhibiting nerve impulse transmission. researchgate.net The slow recovery of TTX-r sodium channels from inactivation is further delayed by bupivacaine, contributing to its potent anesthetic effect. physiology.org
Stereoisomeric Influences on Receptor Interaction
Bupivacaine is a chiral molecule and is administered clinically as a racemic mixture of its two enantiomers: R(+)-bupivacaine (dextrobupivacaine) and S(-)-bupivacaine (levobupivacaine). These stereoisomers exhibit differences in their interaction with sodium channels, which has implications for both their efficacy and toxicity.
Studies have demonstrated a stereoselective block of cardiac sodium channels, with R(+)-bupivacaine being a more potent blocker of the inactivated state of the channel than S(-)-bupivacaine. ahajournals.org The development of this block is also faster with the R(+) enantiomer. ahajournals.org While both enantiomers bind to the activated or open state of the channel with high affinity, this interaction does not show stereoselectivity. ahajournals.org The higher potency of R(+)-bupivacaine in blocking the inactivated state of cardiac sodium channels may contribute to its greater cardiotoxicity. ahajournals.org In contrast, some research suggests that S(-)-bupivacaine (levobupivacaine) may have a higher affinity for TTX-resistant sodium channels, which are prevalent in nociceptive fibers. medrxiv.org
| Property | R(+)-bupivacaine | S(-)-bupivacaine (Levobupivacaine) |
|---|---|---|
| Potency on Inactivated State | More potent | Less potent |
| Binding to Activated/Open State | High affinity, no stereoselectivity | |
| Apparent Affinity for Activated/Open State (μmol/L) | 3.3 | 4.3 |
Cellular Electrophysiology and Nerve Impulse Conduction Modulation
By blocking voltage-gated sodium channels, bupivacaine hydrochloride directly modulates the electrophysiological properties of nerve cells, thereby inhibiting the conduction of nerve impulses.
Impact on Action Potential Generation and Propagation
The generation of an action potential is a threshold phenomenon that relies on a rapid and substantial influx of sodium ions through VGSCs. Bupivacaine increases the threshold for electrical excitation in the nerve, making it more difficult for a stimulus to trigger an action potential. pediatriconcall.comnih.gov By blocking sodium channels, bupivacaine reduces the rate of rise of the action potential and slows the propagation of the nerve impulse along the axon. pediatriconcall.com If a sufficient number of sodium channels are blocked over a critical length of the nerve fiber, the action potential will fail to propagate, resulting in a complete conduction blockade. openanesthesia.org
Differential Blockade of Sensory and Motor Fibers
A clinically significant aspect of bupivacaine's action is its ability to produce a differential blockade, affecting sensory and motor nerve fibers to different extents. painphysicianjournal.com Typically, at lower concentrations, bupivacaine can produce a significant sensory block with minimal motor blockade. medrxiv.org This phenomenon is attributed to several factors, including the anatomical and physiological differences between nerve fiber types.
Sensory nerve fibers, particularly the smaller-diameter, unmyelinated C-fibers and thinly myelinated Aδ-fibers that transmit pain and temperature sensations, are generally more susceptible to blockade by local anesthetics than the larger-diameter, heavily myelinated Aα-fibers that are responsible for motor function. medrxiv.orgopenanesthesia.org The higher firing frequency of sensory neurons compared to motor neurons also contributes to a more pronounced use-dependent blockade in these fibers. nih.gov Furthermore, differences in the expression of sodium channel isoforms between sensory and motor neurons may play a role. For instance, the higher affinity of levobupivacaine (B138063) for TTX-resistant sodium channels, which are abundant in nociceptive fibers, may contribute to its ability to produce a more selective sensory blockade. medrxiv.org
Membrane Stabilization Effects
The primary mechanism by which this compound exerts its anesthetic effect is through the stabilization of the neuronal membrane. patsnap.com This stabilization prevents the initiation and propagation of nerve impulses, which are electrochemical signals known as action potentials. drugbank.comyoutube.com The generation of an action potential is critically dependent on the rapid influx of sodium ions through voltage-gated sodium channels in the neuronal membrane, which causes membrane depolarization. drugbank.com
This compound diffuses across the neuronal membrane and binds to the intracellular portion of these voltage-gated sodium channels. patsnap.comwikipedia.org By binding to these channels, this compound effectively blocks the influx of sodium ions necessary for depolarization. patsnap.comchemicalbook.com This action stabilizes the neuronal membrane in its resting state, increasing the threshold for electrical excitation and slowing the propagation of the nerve impulse. drugbank.comyoutube.com The block is use-dependent, meaning that repetitive or prolonged depolarization increases the extent of sodium channel blockade. drugbank.com Due to its high lipid solubility, this compound penetrates nerve membranes effectively and has a strong affinity for the sodium channel receptor, contributing to its prolonged duration of action. patsnap.com
| Mechanism Aspect | Description | Key References |
|---|---|---|
| Target Site | Intracellular portion of voltage-gated sodium channels in the neuronal membrane. | patsnap.comdrugbank.comwikipedia.org |
| Molecular Action | Blocks the influx of sodium ions, preventing membrane depolarization. | patsnap.comwikipedia.orgchemicalbook.com |
| Physiological Effect | Inhibits the initiation and conduction of nerve impulses (action potentials). | drugbank.comyoutube.com |
| Result | Stabilization of the neuronal membrane, leading to a reversible loss of sensation. | patsnap.comdrugbank.com |
| Pharmacokinetic Feature | High lipid solubility and strong receptor affinity contribute to a long duration of action. | patsnap.com |
Intracellular and Extracellular Effects of this compound
Beyond its primary role in blocking neuronal sodium channels, this compound interacts with cellular components in ways that can significantly impact cell integrity, energy metabolism, and survival pathways.
This compound can alter the physical properties of cellular membranes, affecting their integrity and permeability. Studies on synaptosomal plasma membrane vesicles have shown that this compound increases the fluidity of the lipid bilayer, specifically enhancing lateral and rotational mobilities. nih.gov This fluidizing effect was observed to be greater on the inner monolayer of the membrane compared to the outer monolayer. nih.gov
At higher concentrations or with prolonged exposure, these membrane alterations can lead to a loss of integrity. In muscle fibers, for instance, direct injection of this compound can cause massive fiber necrosis, which is initiated by sarcolemmal lysis (disruption of the cell's plasma membrane). nih.gov This disruption allows an influx of extracellular fluid and calcium ions, contributing to further cell damage. nih.gov The release of lactate (B86563) dehydrogenase (LDH) from cells exposed to bupivacaine is a key indicator of compromised membrane integrity and increased permeability. nih.gov Research has also demonstrated that bupivacaine can markedly increase the permeability of the neuronal lipid membrane. researchgate.net
| Effect | Affected Cell/Membrane Type | Observed Change | Key References |
|---|---|---|---|
| Membrane Fluidity | Synaptosomal Plasma Membranes | Increased lateral and rotational mobility of lipids; greater effect on the inner monolayer. | nih.gov |
| Protein Distribution | Synaptosomal Plasma Membranes | Caused clustering of membrane proteins. | nih.gov |
| Membrane Integrity | Muscle Fibers (Sarcolemma) | Induced sarcolemmal lysis and necrosis. | nih.gov |
| Membrane Permeability | Mesenchymal Stem Cells | Increased permeability, indicated by LDH release. | nih.gov |
| Membrane Permeability | Neuronal Lipid Membranes | Markedly increased membrane conductance. | researchgate.net |
This compound significantly impacts mitochondrial function and cellular energy production. Research has demonstrated that bupivacaine interacts directly with mitochondria, leading to a dose-dependent inhibition of oxygen consumption. nih.gov In isolated mitochondria from rat skeletal muscle, bupivacaine caused concentration-dependent mitochondrial depolarization. nih.gov At lower concentrations (≤ 1.5 mM), this was matched by increased oxygen consumption, but respiration was inhibited at higher concentrations. nih.gov
This mitochondrial disruption impairs the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov Studies on cultured fibroblasts showed that incubation with bupivacaine led to a decrease in both ATP and total adenine (B156593) nucleotides, resulting in a depletion of high-energy phosphates. nih.gov Bupivacaine can also induce the opening of the mitochondrial permeability transition pore (PTP), a channel in the inner mitochondrial membrane whose opening is a key event in many forms of cell death. nih.gov Furthermore, bupivacaine has been shown to cause mitochondrial calcium overload, which further contributes to mitochondrial dysfunction. researchgate.net
| Mitochondrial Parameter | Effect of this compound | Consequence | Key References |
|---|---|---|---|
| Oxygen Consumption | Dose-dependent inhibition. | Impaired cellular respiration. | nih.govnih.govnih.gov |
| Mitochondrial Membrane Potential | Causes depolarization. | Disrupts the proton gradient necessary for ATP synthesis. | nih.gov |
| ATP Synthesis | Inhibited, leading to depletion of ATP and total adenine nucleotides. | Depletion of cellular high-energy phosphates. | nih.govnih.gov |
| Permeability Transition Pore (PTP) | Induces opening. | Contributes to mitochondrial depolarization and initiates cell death pathways. | nih.gov |
| Mitochondrial Calcium | Causes calcium overload. | Exacerbates mitochondrial dysfunction. | researchgate.net |
The cellular damage caused by this compound can trigger programmed cell death (apoptosis) or uncontrolled cell death (necrosis), depending on the cell type and the concentration of the drug.
Apoptosis induction by bupivacaine is often linked to mitochondrial dysfunction and oxidative stress. In Schwann cells, bupivacaine-induced apoptosis is triggered by the generation of reactive oxygen species (ROS), which precedes the activation of key apoptotic enzymes like caspase-3. nih.gov In human thyroid cancer cells, bupivacaine caused disruption of the mitochondrial membrane potential and the release of cytochrome c, which in turn led to the activation of caspases 3 and 7. plos.org This process is also characterized by an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. plos.orgfrontiersin.org
In other contexts, particularly at higher concentrations, bupivacaine can induce necrosis. plos.org In studies on intervertebral disc cells, bupivacaine-induced cell death was predominantly necrotic, characterized by morphological changes such as organelle swelling, disruption of the plasma membrane, and cellular lysis. researchgate.net Similarly, direct injection into rat muscle tissue produced massive fiber necrosis. nih.gov The choice between apoptotic and necrotic pathways can be influenced by cellular ATP levels; severe ATP depletion, as can be caused by bupivacaine, often favors necrosis over apoptosis. plos.org
| Pathway | Mechanism/Markers | Affected Cell Types | Key References |
|---|---|---|---|
| Apoptosis | Generation of Reactive Oxygen Species (ROS). | Schwann Cells, Osteosarcoma Cells | nih.govllu.edu |
| Mitochondrial membrane depolarization and cytochrome c release. | Thyroid Cancer Cells, SH-SY5Y Cells | plos.orgnih.gov | |
| Activation of Caspase-3 and Caspase-7. | Schwann Cells, Thyroid Cancer Cells, SH-SY5Y Cells | nih.govplos.orgsemanticscholar.org | |
| Increased Bax/Bcl-2 ratio. | Thyroid Cancer Cells, Non-Small Cell Lung Cancer Cells | plos.orgfrontiersin.org | |
| Necrosis | Plasma membrane disruption and cellular lysis. | Intervertebral Disc Cells, Human Chondrocytes | nih.govresearchgate.net |
| Massive fiber breakdown and phagocytosis. | Skeletal Muscle Fibers | nih.gov |
Pharmacokinetics of Bupivacaine Hydrochloride: Advanced Research Perspectives
Absorption Dynamics and Influencing Factors
The systemic absorption of bupivacaine (B1668057) hydrochloride is a critical determinant of both its efficacy and potential for systemic effects. The rate and extent of absorption are governed by a multifactorial interplay of the administration route, physiological conditions at the injection site, and the formulation of the drug itself.
Route-Dependent Absorption Profiles
The route of administration significantly dictates the absorption profile of bupivacaine hydrochloride. Following injection for peripheral nerve blocks, caudal, or epidural administration, peak plasma levels of bupivacaine are typically reached within 30 to 45 minutes. pfizermedical.comdrugs.com This is followed by a decline to clinically insignificant levels over the subsequent three to six hours. drugs.com The systemic absorption is dependent on the total dose and concentration of the drug administered. pfizermedical.comwikipedia.org
Different administration sites present unique absorption characteristics. For instance, interpleural injection has been shown to result in sustained local concentrations, with the highest levels found in the lung and thoracic wall, indicating that the drug remains in the area of injection for a considerable time. nih.gov This route-dependent variability underscores the importance of considering the specific anatomical site of injection when predicting the pharmacokinetic behavior of this compound.
Impact of Vascularity at Administration Site
The vascularity of the administration site is a key factor influencing the rate of systemic absorption of this compound. pfizermedical.comwikipedia.orgdrugs.com Highly vascularized tissues will facilitate a more rapid uptake of the drug into the systemic circulation, potentially leading to higher peak plasma concentrations. Conversely, administration into less vascular areas results in slower absorption, which can prolong the local anesthetic effect and reduce the risk of systemic toxicity. The choice of injection site, therefore, has direct implications for the pharmacokinetic profile of the drug.
Role of Adjuvants (e.g., Epinephrine) on Absorption Rate
The addition of adjuvants, most notably epinephrine (B1671497), can significantly alter the absorption rate of this compound. pfizermedical.comwikipedia.orgdrugs.com Epinephrine, a vasoconstrictor, reduces local blood flow at the site of administration. globalrx.com This localized vasoconstriction slows the rate at which bupivacaine is absorbed into the systemic circulation. pfizermedical.comglobalrx.com
The primary benefits of adding a dilute concentration of epinephrine (commonly 1:200,000) are a reduction in the peak plasma concentration of bupivacaine and a prolongation of its duration of action. pfizermedical.comdrugs.comdrugs.com By decreasing the rate of systemic uptake, epinephrine helps to maintain a higher concentration of the anesthetic at the nerve for a longer period, thereby enhancing the duration of the nerve block. globalrx.com
| Adjuvant | Mechanism of Action | Effect on this compound Absorption |
| Epinephrine | Vasoconstriction | Reduces rate of absorption, lowers peak plasma concentration, prolongs duration of action. pfizermedical.comdrugs.comglobalrx.com |
Novel Formulations and Extended Release Characteristics
To prolong the duration of postoperative analgesia, several novel extended-release formulations of bupivacaine have been developed. These formulations are designed to release the drug slowly over an extended period, thereby providing sustained pain relief.
Liposomal Bupivacaine (EXPAREL®): This formulation encapsulates bupivacaine in multivesicular liposomes. researchgate.net This unique delivery system allows for a sustained release of bupivacaine for up to 72 hours after a single injection. researchgate.net Pharmacokinetic studies of liposomal bupivacaine have demonstrated biphasic plasma disposition profiles with two distinct peaks when co-administered with this compound. nih.gov
SABER-Bupivacaine: This is a depot formulation that utilizes a sucrose (B13894) acetate (B1210297) isobutyrate (SABER) matrix to provide a sustained release of bupivacaine. clinicaltrialsnz.comnih.gov It is designed for surgical site infiltration and can deliver bupivacaine over a period of three days. clinicaltrialsnz.com
HTX-011: This investigational product is an extended-release formulation that combines bupivacaine with a low dose of the anti-inflammatory drug meloxicam (B1676189) within a bioerodible polymer. researchgate.netnih.gov This formulation is also designed for sustained release over 72 hours. researchgate.net
These novel formulations represent a significant advancement in local anesthetic delivery, offering the potential for prolonged analgesia while maintaining bupivacaine plasma concentrations below toxicity thresholds. nih.gov
Distribution Patterns and Tissue Disposition
Following systemic absorption, this compound is distributed throughout the body. Its distribution is characterized by high protein binding and partitioning into various tissues.
Bupivacaine is approximately 95% bound to plasma proteins. drugbank.com This high degree of protein binding influences its distribution and availability to target tissues and sites of metabolism. The drug is widely distributed throughout the body, and its disposition is influenced by the perfusion of various organs and the physicochemical properties of the tissues themselves. youtube.com For example, after interpleural administration in animal models, the highest concentrations were found in the lungs and thoracic wall, with lower concentrations in peripheral muscles and the central nervous system. nih.gov
Three-Compartment Open Model Analysis
The pharmacokinetic behavior of many intravenous drugs, including anesthetics, can be effectively described by a three-compartment open model. futurelearn.comderangedphysiology.com This model conceptualizes the body as consisting of a central compartment (V1) and two peripheral compartments (V2 and V3). futurelearn.com
Central Compartment (V1): This compartment represents the plasma and highly perfused organs such as the heart, lungs, kidneys, and brain. futurelearn.com Drug administration and elimination are assumed to occur from this compartment. futurelearn.com
Peripheral Compartment (V2): This compartment, often referred to as the "fast" peripheral compartment, represents tissues with intermediate perfusion, such as muscle. futurelearn.comderangedphysiology.com
Peripheral Compartment (V3): This is the "slow" peripheral compartment and includes poorly perfused tissues like fat and bone. futurelearn.comderangedphysiology.com
Following intravenous administration, the plasma concentration of a drug that follows a three-compartment model exhibits a multi-exponential decline. futurelearn.com There is an initial rapid distribution phase as the drug moves from the central compartment to the well-perfused peripheral compartment, followed by a slower distribution phase as it enters the poorly perfused tissues. derangedphysiology.com Finally, there is a terminal elimination phase where the drug is cleared from the central compartment, and the concentration is maintained by redistribution from the peripheral compartments. derangedphysiology.com
While the classic three-compartment model is a useful framework, specific pharmacokinetic models for bupivacaine can vary depending on the formulation and route of administration. For instance, a population pharmacokinetic model for a novel extended-release microparticle formulation of bupivacaine was best described by a two-compartment model with biphasic absorption. nih.gov
| Compartment | Description | Tissues Represented |
| V1 (Central) | Highly perfused tissues; site of administration and elimination. | Plasma, heart, lungs, kidneys, brain. futurelearn.com |
| V2 (Fast Peripheral) | Tissues with intermediate perfusion. | Muscle. futurelearn.comderangedphysiology.com |
| V3 (Slow Peripheral) | Poorly perfused tissues that act as a drug reservoir. | Fat, bone. futurelearn.comderangedphysiology.com |
Distribution to Highly Perfused Organs (Brain, Myocardium, Lungs, Kidneys, Liver)
Following systemic absorption, this compound is distributed to all body tissues to some extent, with the highest concentrations found in highly perfused organs such as the brain, myocardium, lungs, kidneys, and liver. pfizermedical.comfda.govfda.gov Pharmacokinetic models suggest a three-compartment open model after direct intravenous injection. pfizermedical.comfda.govfda.gov The initial phase represents a rapid intravascular distribution of the drug. pfizermedical.comfda.gov The second compartment involves the equilibration of bupivacaine throughout these highly vascularized organs. pfizermedical.comfda.govfda.gov The extensive uptake by these organs is a critical factor in both the onset of potential systemic effects and the subsequent redistribution of the drug to other tissues.
A study in rats involving the interpleural injection of radiolabeled bupivacaine demonstrated that the highest concentration of the drug was found in the right lung. nih.gov This highlights the significant initial uptake by pulmonary tissue. The distribution to the brain and myocardium is of particular clinical interest due to the potential for central nervous system and cardiovascular toxicity.
Table 1: Bupivacaine Distribution in Highly Perfused Organs
| Organ | Relative Perfusion | Bupivacaine Concentration | Key Findings |
|---|---|---|---|
| Lungs | Very High | High initial uptake nih.gov | Acts as a significant reservoir immediately following absorption. nih.gov |
| Brain | High | Readily crosses the blood-brain barrier pfizermedical.com | Site of potential central nervous system effects. |
| Myocardium | High | Significant uptake pfizermedical.com | Associated with potential cardiotoxicity. |
| Liver | High | High concentrations observed pfizermedical.com | Primary site of metabolism. drugbank.comdrugs.comnih.gov |
| Kidneys | High | Significant uptake pfizermedical.com | Involved in the excretion of metabolites. pfizermedical.com |
Distribution to Poorly Perfused Tissues (Muscle, Fat)
Following the initial distribution to highly perfused organs, this compound undergoes a slower equilibration with poorly perfused tissues, such as muscle and fat. pfizermedical.comfda.govfda.gov This redistribution constitutes the third compartment in pharmacokinetic models. pfizermedical.comfda.govfda.gov The elimination of the drug from the body is then dependent on its return from these tissues to the circulation for transport to the liver for metabolism. pfizermedical.comfda.gov
Research in sheep has shown that during and after a constant-rate infusion, muscle concentrations of bupivacaine were in a relatively constant ratio to arterial blood concentrations, suggesting a state of equilibrium. nih.gov In contrast, subcutaneous fat demonstrated continued uptake of bupivacaine during the infusion, and the drug concentrations in fat declined more slowly than in the blood after the infusion was stopped. nih.gov This indicates that fat acts as a reservoir for bupivacaine, which can contribute to its prolonged duration of action and slow elimination. The high lipid solubility of bupivacaine facilitates its sequestration in adipose tissue. hres.ca
Table 2: Bupivacaine Distribution in Poorly Perfused Tissues
| Tissue | Perfusion | Bupivacaine Uptake and Release | Research Findings |
|---|---|---|---|
| Muscle | Low | Reaches equilibrium with blood concentrations relatively quickly. nih.gov | Serves as a significant but less persistent reservoir compared to fat. nih.gov |
| Fat | Very Low | Slow uptake and prolonged release due to high lipid solubility. nih.gov | Acts as a long-term reservoir, contributing to the drug's extended half-life. nih.gov |
Plasma Protein Binding Dynamics and Clinical Implications
This compound is extensively bound to plasma proteins, with approximately 95% of the drug being protein-bound in adults. drugbank.comyoutube.comwikipedia.org The primary binding protein for bupivacaine is alpha-1-acid glycoprotein. patsnap.com This high degree of protein binding is a key determinant of its pharmacokinetic profile, as only the unbound fraction of the drug is pharmacologically active and available to diffuse into tissues. researchgate.net
The extent of plasma protein binding can be influenced by several factors. Generally, a lower plasma concentration of the drug results in a higher percentage of protein binding. sterimaxinc.com Conversely, in conditions where plasma protein concentrations are decreased, a larger fraction of free, active bupivacaine will be available, potentially increasing the risk of toxicity. sterimaxinc.com This is a critical consideration in patients with conditions such as severe hepatic disease, who may have reduced protein synthesis. pfizer.com
Placental Transfer Mechanisms and Fetal Exposure
This compound can cross the placenta, primarily through passive diffusion. pfizermedical.comhres.ca The rate and extent of placental transfer are governed by several factors, including the degree of plasma protein binding, the degree of ionization, and the lipid solubility of the drug. pfizermedical.comhres.ca As a highly lipid-soluble and non-ionized drug, bupivacaine readily enters the fetal circulation from the maternal bloodstream. pfizermedical.comfda.gov
Due to its high protein binding capacity (95%), bupivacaine has a relatively low fetal/maternal ratio, ranging from 0.2 to 0.4. pfizermedical.comfda.gov This means that the concentration of bupivacaine in the fetal circulation is generally lower than in the maternal circulation. However, local anesthetics can accumulate in the fetus, particularly in cases of fetal acidosis, a phenomenon known as "ion trapping". e-safe-anaesthesia.org An acidic environment in the fetus increases the ionization of the drug, which then hinders its ability to diffuse back across the placenta into the maternal circulation. e-safe-anaesthesia.org Studies have shown that bupivacaine can accumulate in the placenta and be retained in fetal tissues. nih.gov
Tissue Concentration Profiling and Analytical Methodologies
The quantification of this compound concentrations in various tissues is crucial for understanding its distribution, efficacy, and potential toxicity. Advanced analytical techniques are employed for this purpose, with high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) being a prominent method. nih.govresearchgate.net
A study detailed a method for quantifying bupivacaine in human biopsy samples of adipose, muscle, neural, connective, and cartilage tissue using liquid chromatography-mass spectrometry. nih.gov This method involves extracting the anesthetic from tissue samples, followed by separation and detection. nih.gov The lower limits of quantification were found to be ≤ 97 ng g-1 of tissue for all studied tissues, demonstrating the sensitivity of this technique. nih.gov Such methodologies are instrumental in studying the time-dependent spread of bupivacaine locally and to more distant locations across tissue barriers. nih.govresearchgate.net Another analytical approach involves the use of microdialysis probes implanted in tissue, such as rat muscle, to monitor interstitial bupivacaine concentrations over time. nih.gov
Table 3: Analytical Methodologies for Bupivacaine Tissue Concentration
| Technique | Principle | Application | Key Features |
|---|---|---|---|
| HPLC-MS | Separation of compounds by chromatography followed by mass-based detection. nih.govresearchgate.net | Quantification in various human tissues (adipose, muscle, neural, etc.). nih.govresearchgate.net | High sensitivity and specificity; allows for the analysis of multiple metabolites. ijfmts.com |
| Microdialysis | Sampling of interstitial fluid via a semi-permeable membrane. nih.gov | Continuous monitoring of local tissue concentrations in vivo. nih.gov | Provides dynamic information on drug clearance and distribution. nih.gov |
| GC-MS | Separation of volatile compounds followed by mass-based detection. ijfmts.com | Analysis in forensic samples. ijfmts.com | High sensitivity for detecting bupivacaine and its metabolites. ijfmts.com |
Metabolic Pathways and Enzyme Kinetics
This compound, being an amide-type local anesthetic, is primarily metabolized in the liver. drugbank.comdrugs.compatsnap.com The clearance of bupivacaine is almost entirely due to hepatic metabolism and is therefore sensitive to changes in intrinsic hepatic enzyme function. sterimaxinc.com Patients with severe hepatic impairment are at a greater risk of developing toxic plasma concentrations due to their reduced ability to metabolize the drug. pfizer.com The major metabolite of bupivacaine is 2,6-pipecoloxylidine. drugbank.comdrugs.comnih.gov The cytochrome P450 enzyme system, particularly CYP3A4, plays a significant role in the metabolism of bupivacaine. drugbank.compatsnap.com
Hepatic Metabolism via Glucuronic Acid Conjugation
One of the primary metabolic pathways for amide-type local anesthetics like bupivacaine in the liver is conjugation with glucuronic acid. drugbank.comdrugs.comnih.gov This is a Phase II metabolic reaction that increases the water solubility of the drug and its metabolites, facilitating their excretion. pharmacy180.com The process of glucuronidation involves the transfer of a glucuronyl group from uridine-5'-diphospho-α-D-glucuronic acid (UDPGA) to the bupivacaine molecule or its phase I metabolites. pharmacy180.com This reaction is catalyzed by the enzyme UDP-glucuronyl transferase. pharmacy180.com The resulting glucuronide conjugates are more polar and are readily eliminated from the body, primarily through the kidneys. pfizermedical.comhres.ca
Cytochrome P450 Enzyme Involvement (CYP3A4, CYP1A2)
The metabolism of this compound, an amide-type local anesthetic, is primarily conducted in the liver. drugbank.comnih.govresearchgate.net The biotransformation process is heavily reliant on the cytochrome P450 (CYP) enzyme system. researchgate.netpatsnap.com Extensive research has identified CYP3A4 as the principal isoenzyme responsible for the N-dealkylation of bupivacaine to its major metabolite, 2,6-pipecoloxylidine (PPX). drugbank.comresearchgate.netnih.govnih.gov
Studies utilizing human liver microsomes have demonstrated that CYP3A4 metabolizes bupivacaine into PPX most efficiently. researchgate.netnih.gov The critical role of this enzyme is further substantiated by inhibition studies, where troleandomycin, a specific CYP3A inhibitor, was found to inhibit bupivacaine metabolism by as much as 95%. researchgate.netnih.gov Furthermore, a strong correlation (R value of 0.99) exists between the rate of PPX formation and erythromycin (B1671065) N-demethylase activity, a known marker for CYP3A activity. researchgate.netnih.gov
The involvement of other CYP isoenzymes in this primary metabolic pathway has also been investigated. Research using cDNA-expressed human CYP forms showed that CYP1A2 and CYP2E1 did not facilitate the formation of PPX. researchgate.netnih.gov While CYP2C19 and CYP2D6 produced only minor amounts of the metabolite, their contribution is considered minimal compared to the highly efficient catalysis by CYP3A4. researchgate.netnih.gov While CYP1A2 is significantly involved in the metabolism of the related anesthetic ropivacaine (B1680718), its role in the primary degradation of bupivacaine to PPX is negligible. nih.govdrugbank.comdoi.org
Identification and Quantification of Major Metabolites (e.g., Pipecoloxylidine)
The primary metabolic pathway for bupivacaine results in the formation of several metabolites, the most significant of which is pipecoloxylidine (PPX), also known as 2,6-pipecoloxylidine. drugbank.comnih.govnih.govpfizermedical.com In addition to PPX, other metabolites such as desbutylbupivacaine, 3-hydroxybupivacaine, and 4-hydroxybupivacaine have been identified in forensic samples and urine. ijfmts.comnih.govnih.gov
The quantification of these compounds is crucial for pharmacokinetic studies and has been achieved using various analytical techniques, including high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS). ijfmts.comnih.gov These methods have established limits of detection (LOD) and quantification (LOQ) for bupivacaine and its primary metabolites. ijfmts.com
Below is a table summarizing the kinetic constants for the formation of PPX and the analytical limits for bupivacaine metabolites.
| Kinetic and Quantitative Data for Bupivacaine and Metabolites | ||
|---|---|---|
| Parameter | Value | Method/Note |
| Apparent Km (Bupivacaine to PPX) | 125 µM | Human Liver Microsomes researchgate.netnih.gov |
| Apparent Vmax (Bupivacaine to PPX) | 4.78 nmol/min/mg of microsomal protein | Human Liver Microsomes researchgate.netnih.gov |
| LOD (Bupivacaine) | 15 ng/mL | GC-MS ijfmts.com |
| LOQ (Bupivacaine) | 48 ng/mL | GC-MS ijfmts.com |
| LOD (Desbutylbupivacaine) | 13 ng/mL | GC-MS ijfmts.com |
| LOD (3-hydroxybupivacaine) | 8 ng/mL | GC-MS ijfmts.com |
| LOD (4-hydroxybupivacaine) | 5 ng/mL | GC-MS ijfmts.com |
Metabolic Clearance and Hepatic Impairment Considerations
Bupivacaine is classified as an intermediate hepatic extraction ratio drug. researchgate.net Its clearance is almost entirely dependent on liver metabolism rather than liver perfusion. sterimaxinc.com As amide-type local anesthetics like bupivacaine are metabolized by the liver, patients with hepatic disease may be more susceptible to potential toxicities. nih.govpfizermedical.comdrugs.com Severe hepatic impairment can slow the metabolic degradation of bupivacaine, potentially leading to the accumulation of the drug or its metabolites with repeated administration. nih.govdrugs.com Consequently, patients with moderate to severe hepatic impairment may require reduced dosing and increased monitoring for systemic toxicity. drugs.compharmacompass.com
Elimination and Excretion Mechanisms
The elimination of bupivacaine from the body following its distribution and metabolism occurs primarily through renal excretion. msdmanuals.commhmedical.com The kidneys are the principal organs responsible for excreting both the unchanged drug and its various metabolites. nih.govpfizermedical.comsterimaxinc.comdrugs.com
Renal Excretion of Unchanged Drug and Metabolites
The majority of bupivacaine is eliminated as metabolites following extensive hepatic biotransformation. researchgate.netresearchgate.net A relatively small fraction of the parent drug is excreted unchanged in the urine. youtube.com Studies consistently report that approximately 6% of an administered dose of bupivacaine is found unchanged in the urine. drugbank.comnih.govnih.govpfizermedical.comaap.org However, some research has noted this figure to be as high as 16%. chemicalbook.com The metabolites, being more polar and water-soluble, are more readily eliminated by the kidneys. msdmanuals.com
Influence of Urinary pH and Renal Blood Flow
The efficiency of renal excretion for local anesthetics and their metabolites is subject to various physiological factors. fda.gov Specifically, urinary excretion is influenced by renal perfusion (blood flow) and factors that affect urinary pH. nih.govpfizermedical.comsterimaxinc.comdrugs.comfda.gov Changes in these parameters can alter the rate and extent of elimination of bupivacaine and its byproducts from the body. fda.gov
Pharmacokinetic Variability in Specific Patient Populations (e.g., Elderly, Neonates)
Significant pharmacokinetic variability for bupivacaine has been observed in specific patient populations, most notably the elderly and neonates. drugs.comfda.gov
Elderly: Compared to younger patients, elderly individuals have been shown to exhibit higher peak plasma concentrations of bupivacaine following administration. nih.govdrugs.comfda.govmedicine.com This is accompanied by a decrease in total plasma clearance. nih.govpfizermedical.commedicine.com These age-related physiological changes may necessitate dose adjustments for elderly patients. drugs.comfda.gov
Neonates: The pharmacokinetic profile of bupivacaine in neonates differs markedly from that of adults. The elimination half-life is significantly prolonged in neonates, reported to be 8.1 hours, compared to 2.7 hours in adults. drugbank.comnih.govaap.orgfda.govmedicine.com This difference is attributed to the immature hepatic enzyme systems responsible for metabolism. Additionally, neonates have lower concentrations of alpha-1-acid-glycoprotein, the primary protein that binds to bupivacaine, resulting in a larger fraction of unbound, active drug in circulation and an increased risk for toxicity. medscape.com
| Comparative Pharmacokinetic Parameters of Bupivacaine | ||
|---|---|---|
| Parameter | Adults | Neonates |
| Elimination Half-Life | 2.7 hours drugbank.comnih.govfda.govmedicine.com | 8.1 hours drugbank.comnih.govfda.govmedicine.com |
| Plasma Clearance | Normal | Reduced |
| Protein Binding | ~95% drugbank.com | Lower due to decreased alpha-1-acid-glycoprotein medscape.com |
Neurotoxicity and Cardiotoxicity of Bupivacaine Hydrochloride: Mechanistic Investigations
Mechanisms of Neurotoxicity
The neurotoxicity of bupivacaine (B1668057) hydrochloride involves a multifaceted attack on the components of the nervous system, leading to neuronal damage and functional impairment. These mechanisms include direct injury to neurons, disruption of glial cell function, and the induction of inflammatory responses within neural tissues, all of which are influenced by the concentration and duration of exposure to the anesthetic.
Direct Neuronal Injury and Apoptosis
Bupivacaine hydrochloride can directly induce neuronal cell death through apoptosis, a process of programmed cell death. Studies have demonstrated that bupivacaine can trigger mitochondrial dysfunction and the activation of caspase-3, a key enzyme in the apoptotic cascade, in neuronal cells. nih.govopenaccesspub.org This leads to DNA fragmentation and the formation of apoptotic bodies, ultimately resulting in neuronal loss. The neurotoxic effect is observed to be both time- and concentration-dependent. For instance, in vitro studies on SH-SY5Y neuroblastoma cells have shown a significant increase in apoptosis following exposure to bupivacaine. nih.gov One study found that treatment with 1 mM bupivacaine for 24 hours dramatically increased the apoptosis rate in these cells to 41.6% from a baseline of around 12.5%. nih.gov
Impact on Glial Cell Function and Myelination
Glial cells, which provide critical support and insulation to neurons, are also targets of bupivacaine's neurotoxic effects. Specifically, Schwann cells, the myelinating cells of the peripheral nervous system, have been shown to be susceptible to bupivacaine-induced toxicity. Research indicates that bupivacaine can cause Schwann cell death in a time- and concentration-dependent manner. capes.gov.brnih.govnih.gov Prolonged exposure to bupivacaine has been demonstrated to cause significant demyelination and the infiltration of inflammatory cells into peripheral nerves. capes.gov.brnih.gov This damage to Schwann cells and the myelin sheath disrupts nerve signal conduction and can lead to persistent neurological deficits. Studies on general anesthetic agents suggest that they can also affect oligodendrocytes, the myelinating cells of the central nervous system, by inducing apoptosis, disrupting metabolic processes, and altering gene expression related to their development and function. nih.govnih.gov
Inflammatory Responses in Neural Tissues
This compound can provoke inflammatory responses in neural tissues, contributing to its neurotoxicity. The infiltration of inflammatory cells, such as macrophages, has been observed in nerves exposed to prolonged infusions of bupivacaine. nih.gov Furthermore, bupivacaine has been shown to modulate inflammatory signaling pathways. For instance, it can suppress the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines. While this may seem counterintuitive, the complex interplay of inflammatory mediators can ultimately contribute to tissue damage.
Dose-Dependent and Concentration-Dependent Effects
The neurotoxic effects of this compound are directly correlated with its concentration and the duration of exposure. In vitro studies have consistently demonstrated that higher concentrations of bupivacaine lead to a greater reduction in neuronal and glial cell viability and a higher rate of apoptosis. nih.govresearchgate.netresearchgate.net For example, one study on SH-SY5Y cells showed that cell viability decreased in a dose-dependent manner with increasing concentrations of bupivacaine, with a 50% inhibitory concentration (IC50) calculated at 1.5 mmol/L. researchgate.net Another study on the same cell line reported that viability dropped to 27% after 24 hours of treatment with 1 mM bupivacaine. nih.gov The time-dependent nature of this toxicity is also evident, with longer exposure times resulting in more significant cell death. researchgate.net
Dose-Dependent and Concentration-Dependent Neurotoxicity of this compound
| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |
|---|---|---|---|---|
| SH-SY5Y Neuroblastoma Cells | 1 mM | 24 hours | Apoptosis rate increased to 41.6% from ~12.5% | nih.gov |
| SH-SY5Y Neuroblastoma Cells | 0.1 mM - 10 mM | 24 hours | Dose-dependent decrease in cell viability (e.g., 27% viability at 1 mM) | nih.gov |
| RT4-D6P2T Schwann Cells | LD50 = 316 µM | Not specified | Time- and dose-dependent cell death | nih.gov |
| Schwann Cells | 500 µM (0.015%) | Not specified | Widespread cell death | capes.gov.brnih.gov |
| Schwann Cells | 100 µM (0.003%) | Prolonged | Significant cell death | capes.gov.brnih.gov |
Mechanisms of Cardiotoxicity
The cardiotoxicity of this compound is a major clinical concern and is primarily attributed to its effects on cardiac ion channels, which are crucial for maintaining normal cardiac rhythm and contractility.
Cardiac Ion Channel Blockade (Sodium, Potassium, Calcium)
Bupivacaine exerts its cardiotoxic effects by blocking key ion channels in the heart muscle, leading to electrophysiological disturbances.
Sodium (Na+) Channel Blockade: Bupivacaine is a potent blocker of cardiac voltage-gated sodium channels (NaV1.5), which are responsible for the rapid upstroke of the cardiac action potential. nih.govscielo.br This blockade is both voltage- and concentration-dependent. nih.gov Bupivacaine exhibits a high affinity for both the open and inactivated states of the sodium channel, with a slower dissociation rate compared to other local anesthetics. This slow recovery from block leads to a cumulative effect, especially at higher heart rates, causing a significant reduction in the maximum rate of depolarization (Vmax) and slowing of cardiac conduction. nih.gov This can manifest as a widening of the QRS complex on an electrocardiogram and can lead to re-entrant arrhythmias and ventricular tachycardia. tandfonline.com The half-maximal inhibitory concentration (IC50) for bupivacaine's block of inactivated SCN5A channels has been reported to be 2.18 µM. researchgate.net Another study found the half-maximal inhibitory dose for the peak sodium current to be 4.51 μmol/L. nih.gov
Potassium (K+) Channel Blockade: Bupivacaine also blocks various cardiac potassium channels, which are essential for the repolarization phase of the action potential. nih.gov By inhibiting these channels, bupivacaine can prolong the action potential duration, which can contribute to early afterdepolarizations and increase the risk of arrhythmias. nih.gov
Calcium (Ca2+) Channel Blockade: Bupivacaine has been shown to inhibit L-type calcium channels in the heart. nih.govnih.gov These channels play a critical role in excitation-contraction coupling and sinoatrial node pacemaker activity. Blockade of L-type calcium channels by bupivacaine can lead to a decrease in intracellular calcium concentration, resulting in a negative inotropic effect (reduced myocardial contractility) and can also contribute to bradycardia and atrioventricular block. tandfonline.comnih.govnih.gov One study identified that bupivacaine inhibits CaV1.3 (an L-type) Ca2+ channel, leading to a decrease in calcium current and contributing to arrhythmia. nih.gov
Effects of this compound on Cardiac Ion Channels
| Ion Channel | Effect | Mechanism | Electrophysiological Consequence | Reference |
|---|---|---|---|---|
| Sodium (Na+) Channels (NaV1.5/SCN5A) | Blockade | Binds to open and inactivated states with slow dissociation. IC50 for inactivated state: 2.18 µM. | Decreased Vmax, slowed conduction, widened QRS complex, re-entrant arrhythmias. | nih.govnih.govresearchgate.net |
| Potassium (K+) Channels | Blockade | Inhibition of repolarizing currents. | Prolonged action potential duration, potential for early afterdepolarizations. | nih.gov |
| Calcium (Ca2+) Channels (L-type, CaV1.3) | Blockade | Inhibition of calcium influx. | Negative inotropy (reduced contractility), bradycardia, AV block. | tandfonline.comnih.govnih.gov |
Myocardial Contractility Impairment and Cardiac Depression
This compound exerts a significant depressive effect on myocardial contractility. nih.govnih.gov Research conducted on isolated guinea pig papillary muscles revealed that bupivacaine demonstrates a reverse frequency-dependent depression of contractility; this means the depressive effect is less pronounced at higher stimulation frequencies (2-3 Hz) compared to lower frequencies (<1 Hz). nih.gov The primary mechanism underlying this contractile depression is not a significant reduction in calcium ion (Ca2+) entry, but rather a marked depression of the late-peaking contractile responses that are attributed to the release of Ca2+ from the sarcoplasmic reticulum. nih.gov
| Condition | Depression of Contractile Force (%) | Reference |
|---|---|---|
| Bupivacaine Alone | -68% | nih.gov |
| Bupivacaine + Pacing | -59% | nih.gov |
| Bupivacaine + CaCl2 | -37% | nih.gov |
| ATP prior to Bupivacaine | -9% | nih.gov |
Arrhythmogenic Potential and Conduction Abnormalities
The administration of toxic doses of this compound is known to induce ventricular dysrhythmias. meddocsonline.orgnih.gov The underlying mechanism for these arrhythmias is believed to be the facilitation of reentrant ventricular tachycardias. nih.gov Electrophysiological studies have demonstrated that bupivacaine facilitates the induction of these reentrant dysrhythmias by slowing conduction velocity and prolonging the ventricular effective refractory period in a manner that is both dose- and use-dependent. nih.gov
The primary molecular mechanism for these effects is the blockade of fast voltage-gated sodium channels in the myocardium. meddocsonline.orgahajournals.orgjptcp.com This blockade depresses myocardial conduction, with a characteristic fast onset of block during the action potential and a slow recovery from the block during diastole. meddocsonline.orgahajournals.org This leads to observable changes on an electrocardiogram, such as a prolongation of the PR interval and a widening of the QRS complex duration. oatext.com The action of bupivacaine to slow the ventricular rate is a result of inhibitory effects on both atrioventricular (AV) conduction and the atrial rate. nih.gov Furthermore, conditions such as hyperkalemia can significantly potentiate the cardiotoxic effects of bupivacaine, particularly its ability to inhibit AV conduction. nih.gov
Role of Lipid Emulsion Therapy in Reversal Mechanisms
Intravenous lipid emulsion has emerged as an effective therapy for reversing the severe cardiotoxicity associated with bupivacaine overdose. medsci.orgapsf.orgnih.gov The efficacy of this treatment is supported by multiple proposed mechanisms that work in concert to mitigate the toxic effects. medsci.orgsparc360.com
One of the most widely accepted theories is the "lipid sink" mechanism. medsci.orgapsf.org This theory posits that the administered lipid emulsion creates an expanded lipid phase within the plasma. medsci.org Bupivacaine, being highly lipid-soluble, is then drawn from affected tissues, such as the heart and brain, into this intravascular lipid compartment, effectively sequestering the drug and reducing its concentration at critical target sites. medsci.orgsparc360.com This process is also described as a "lipid shuttle," which not only scavenges the drug but also accelerates its redistribution to organs like the liver for detoxification and muscle and adipose tissue for storage. sparc360.com
Beyond the scavenging effect, lipid emulsion therapy is believed to have direct cardiotonic and metabolic benefits. medsci.orgapsf.org Another proposed mechanism is the reversal of mitochondrial dysfunction by providing a source of fatty acids for energy production. medsci.orgapsf.org Bupivacaine can inhibit myocardial fatty acid oxidation, and lipid emulsion may counteract this, thereby restoring the production of ATP and reversing cardiac depression. medsci.orgapsf.org Additional mechanisms include the reversal of cardiac sodium channel blockade, positive inotropic effects, and the inhibition of nitric oxide release. medsci.orgualberta.ca
| Mechanism | Description | Reference |
|---|---|---|
| Lipid Sink / Scavenging | Creation of an intravascular lipid phase that sequesters bupivacaine away from target tissues like the heart and brain. | medsci.orgapsf.orgsparc360.com |
| Enhanced Redistribution (Lipid Shuttle) | Accelerates the transfer of bupivacaine to organs of storage (muscle, fat) and detoxification (liver). | medsci.orgsparc360.com |
| Reversal of Mitochondrial Dysfunction | Provides fatty acids as an energy substrate, counteracting bupivacaine's inhibition of myocardial metabolism and restoring ATP production. | medsci.orgapsf.org |
| Direct Cardiotonic Effects | Exerts positive inotropic effects and reverses cardiac sodium channel blockade. | medsci.orgualberta.ca |
Comparative Toxicity of Bupivacaine Enantiomers (Racemic vs. S-Bupivacaine/Levobupivacaine)
Bupivacaine is a chiral molecule and is commercially available as a racemic mixture, containing equal parts of its two stereoisomers: R-(+)-bupivacaine and S-(-)-bupivacaine. ualberta.cawfsahq.org The S-(-)-enantiomer is also available as a single-enantiomer formulation known as levobupivacaine (B138063). wfsahq.orgnih.gov Extensive research has demonstrated that the two enantiomers possess different toxicity profiles, with levobupivacaine being significantly less toxic to the central nervous and cardiovascular systems than the racemic mixture. nih.govresearchgate.netresearchgate.net The greater cardiotoxicity of the racemate is primarily attributed to the R-(+)-enantiomer. oatext.comwfsahq.orgmdpi.com Both in vitro and in vivo studies have confirmed that R-(+)-bupivacaine (dextrobupivacaine) has a greater inherent potential for cardiovascular toxicity compared to levobupivacaine. bmj.com For instance, studies in healthy volunteers showed that levobupivacaine produced less pronounced negative inotropic effects than racemic bupivacaine. nih.gov Similarly, in isolated rat hearts, racemic bupivacaine induced significantly more severe arrhythmias than levobupivacaine at the same concentration. oatext.com
Differential Effects on Neural and Cardiac Tissues
The differential toxicity of bupivacaine's enantiomers is evident in both cardiac and neural tissues.
Cardiac Tissues: Levobupivacaine has markedly fewer adverse effects on cardiovascular function compared to racemic bupivacaine. nih.gov The R-(+)-enantiomer is more potent in inducing negative chronotropic effects and cardiac arrhythmias. oatext.com Mechanistically, the higher cardiotoxicity of R-(+)-bupivacaine is linked to its stronger interaction with cardiac sodium channels, particularly its higher affinity for the inactivated state of the channel. ahajournals.org This results in a more profound depression of myocardial contractility compared to levobupivacaine. scispace.com
Neural Tissues: While it is generally accepted that levobupivacaine is less neurotoxic than the racemate, some human studies have found no significant difference in subjective central nervous system symptoms at equivalent doses. wfsahq.orgresearchgate.netnih.gov However, in vitro investigations using neural cell models have provided more distinct evidence of differential effects. In cultured adrenal chromaffin cells, the R-(+)-enantiomer was found to be more potent at inhibiting sodium influx than the S-(-)-enantiomer, suggesting a higher potential for neural toxicity at the cellular level. nih.gov
Stereoselective Binding and Pharmacodynamics
The difference in toxicity between bupivacaine enantiomers is rooted in their stereoselective interaction with ion channels. ahajournals.org The primary target, voltage-gated sodium channels, shows a stereoselective preference for the R-(+)-enantiomer in cardiac tissue. ahajournals.orgmdpi.com R-(+)-bupivacaine binds more potently to the inactivated state of the cardiac sodium channel and dissociates more slowly than S-(-)-bupivacaine. ahajournals.org This enhanced and prolonged block is a key factor in its greater cardiotoxicity. ahajournals.org
Interestingly, this stereoselectivity is not uniform across all ion channels or tissues. In peripheral nerves, the blockade of sodium channels by bupivacaine shows no significant stereoselectivity. nih.gov However, a very high degree of stereoselectivity has been observed for the blockade of flicker K+ (potassium) channels in peripheral nerves. nih.gov The R(+)-enantiomer is approximately 73 times more potent in blocking these channels, a difference that stems predominantly from a much slower dissociation rate constant for the R(+) form. nih.gov From a pharmacokinetic perspective, the stereoselectivity of racemic bupivacaine in the body has been linked to the greater plasma protein binding of the S-enantiomer. ualberta.ca
| Ion Channel | Tissue | Stereoselective Effect | Reference |
|---|---|---|---|
| Voltage-Gated Na+ Channel | Cardiac Myocytes | R(+)-enantiomer has higher affinity for the inactivated state and slower dissociation. | ahajournals.orgmdpi.com |
| Voltage-Gated Na+ Channel | Peripheral Nerve | No significant stereoselectivity observed. | nih.gov |
| Flicker K+ Channel | Peripheral Nerve | High stereoselectivity; R(+)-enantiomer is ~73 times more potent due to slower dissociation. | nih.gov |
Chondrotoxicity and Myotoxicity: Research on Tissue-Specific Effects
Beyond its systemic effects, this compound has been shown to exert direct cytotoxic effects on specific tissues, notably cartilage and muscle.
Chondrotoxicity: In vitro studies have consistently demonstrated that bupivacaine is toxic to articular chondrocytes. nih.govresearchgate.net This chondrotoxic effect is both dose- and time-dependent, with higher concentrations and longer exposure times leading to greater cell death. nih.govjmu.edu The mechanism of cell death involves both apoptosis and necrosis, which may be initiated by mitochondrial dysfunction. nih.govjmu.edufrontiersin.org Research has shown that chondrocyte death can continue to progress even after the bupivacaine has been removed from the cellular environment. nih.gov In comparative studies, bupivacaine is generally considered to be more chondrotoxic than other local anesthetics like ropivacaine (B1680718). researchgate.netjmu.edu
Myotoxicity: Bupivacaine also exhibits a direct myotoxic effect on muscle cells. nih.gov This toxicity is dependent on both the concentration of the drug and the duration of exposure. frontiersin.orgnih.gov Research indicates that even very low, sub-anesthetic concentrations of bupivacaine can become highly toxic if the exposure is prolonged over days or weeks. nih.gov The primary mechanism is believed to involve a disruption of intracellular calcium homeostasis, potentially through the activation of ryanodine (B192298) receptors in the sarcoplasmic reticulum, leading to an influx of calcium. frontiersin.org While histological examination reveals significant muscle fiber damage and necrosis, the surrounding vasculature and neural structures typically remain unaffected. nih.gov Importantly, this myotoxicity is generally reversible, and affected muscles can undergo complete regeneration within three to four weeks. frontiersin.orgnih.gov Studies have also suggested that differentiated, mature muscle cells are more vulnerable to bupivacaine's cytotoxic effects than undifferentiated or tumor cells. nih.gov
Chondrocyte Viability and Cartilage Matrix Integrity
This compound has been shown to exert significant toxic effects on chondrocytes, the cells responsible for maintaining cartilage matrix. mdpi.com Research indicates that the chondrotoxicity of bupivacaine is dependent on both concentration and duration of exposure. nih.govresearchgate.net In vitro studies have demonstrated that 0.5% bupivacaine is profoundly cytotoxic to human and bovine articular chondrocytes, causing more than 95% cellular death after just a 30-minute exposure. nih.govscispace.com Lower concentrations, such as 0.25%, also result in a time-dependent reduction in chondrocyte viability, with cellular death continuing even after the removal of the anesthetic. nih.govscispace.com Conversely, exposure to 0.125% bupivacaine for up to 60 minutes showed chondrocyte viability similar to that of saline controls. nih.govscispace.com
The mechanisms underlying bupivacaine-induced chondrocyte death involve the induction of apoptosis (programmed cell death) and suppression of cellular proliferation. mdpi.com Bupivacaine has been found to increase the activity of caspases, which are key enzymes in the apoptotic pathway. Specifically, it upregulates caspase-3, caspase-8 (implicating the extrinsic pathway), and caspase-9 (implicating the intrinsic pathway). nih.gov Other contributing mechanisms include the generation of oxidative stress, mitochondrial dysfunction, and autophagy. mdpi.com Bupivacaine is considered the most chondrotoxic among several local anesthetics, followed by levobupivacaine and ropivacaine. nih.gov
While in vitro studies consistently show these detrimental effects, the impact on cartilage matrix integrity is also a concern. A single exposure to 0.5% bupivacaine was found to weaken the mechanical properties of engineered neocartilage, though it did not have a significant effect on the matrix content of mature cartilage explants within the study's timeframe. researchgate.net In vivo studies have yielded more nuanced results; one study on rats noted a significant reduction in chondrocyte density six months after a single intra-articular injection of 0.5% bupivacaine, suggesting toxicity, although the articular surfaces remained intact without progressing to full chondrolysis. nih.gov
Table 1: Effect of this compound Concentration on Chondrocyte Viability
| Concentration | Exposure Time | Cell Type | Observed Effect on Viability | Source |
|---|---|---|---|---|
| 0.5% | 15-60 min | Bovine Chondrocytes | Virtually no viable cells remained. | nih.gov |
| 0.5% | 30 min | Human Chondrocytes | >95% cell death. | scispace.com |
| 0.25% | 30-60 min | Bovine Chondrocytes | Significant decrease in viability (42-48% of control). | nih.gov |
| 0.25% | 15 min | Bovine Chondrocytes | Viability reduced to 41% of saline control after seven days. | nih.govscispace.com |
| 0.125% | Up to 60 min | Human & Bovine Chondrocytes | Viability was similar to the normal saline group. | nih.govscispace.com |
Muscle Fiber Damage and Regeneration
This compound is known to induce myotoxicity, characterized by skeletal muscle fiber damage. frontiersin.org A single injection of 0.5% bupivacaine into rat muscles leads to massive fiber necrosis within hours. nih.gov This degenerative phase is followed by extensive phagocytosis of the necrotic debris. frontiersin.orgnih.gov The mechanism of injury is thought to involve a disruption of the sarcoplasmic reticulum, leading to sarcolemmal lysis. nih.gov The resulting membrane defect allows an influx of extracellular calcium ions, causing hyper-contraction of myofibrils and selective damage to the Z-line. nih.gov
Despite the acute and extensive damage, the process is followed by rapid and effective regeneration. nih.govnih.gov This robust regenerative capacity is attributed to the preservation of key components within the muscle tissue. Satellite cells, which are muscle stem cells, peripheral nerves, and acetylcholinesterase activity remain well-preserved, and there is a notable absence of fibrous tissue proliferation. nih.gov The necrotic muscle fibers are rapidly invaded by phagocytic cells, which clear the debris, paving the way for active regeneration. nih.gov The regenerating muscle fibers increase in size, undergo complete fiber type differentiation, and regain their initial diameter within approximately one month. nih.govnih.gov
Studies comparing different local anesthetics have found that bupivacaine's myotoxic effects are confined principally to the muscle fiber, similar to procaine (B135) and lidocaine (B1675312). nih.gov However, its effects are consistently more pronounced than those of ropivacaine. researchgate.netnih.gov The sequence of fiber breakdown and regeneration induced by bupivacaine is considered a useful model for studying the pathophysiology of fiber necrosis in diseases like muscular dystrophy. nih.gov
Long-Term Sequelae of Local Anesthetic Exposure in Musculoskeletal Tissues
While muscle tissue demonstrates remarkable regenerative capabilities after acute bupivacaine exposure, long-term studies suggest the potential for irreversible damage, particularly with continuous or high-dose applications. frontiersin.orgnih.gov In a study involving continuous infusion in pigs, both bupivacaine and ropivacaine induced calcific myonecrosis, scar tissue formation, and fiber regeneration over a four-week period. nih.gov These findings indicate that both drugs can cause irreversible skeletal muscle damage in a clinically relevant model, with the effects of bupivacaine being significantly more pronounced than those of ropivacaine. nih.gov
In cartilage, the long-term consequences can be more severe, as this tissue has a very limited capacity for repair. The dose- and time-dependent death of chondrocytes can lead to a gradual loss of cartilage, a condition known as chondrolysis. nih.govdrugs.com Postmarketing reports have identified chondrolysis as a potential long-term outcome of bupivacaine use in joints. drugs.com While a single injection in an animal model resulted in reduced chondrocyte density without immediate cartilage loss, the concern remains that continuous infusion poses a significant risk for progressive joint degeneration. nih.govnih.gov This has led to the suggestion that the use of bupivacaine in synovial joints, especially via continuous infusion, might best be avoided. frontiersin.org
Clinical Research Methodologies and Findings for Bupivacaine Hydrochloride
Randomized Controlled Trials and Meta-Analyses on Efficacy and Safety
Randomized controlled trials and subsequent meta-analyses form the cornerstone of evidence-based medicine, providing robust data on the efficacy and safety of bupivacaine (B1668057) hydrochloride in various clinical settings.
Bupivacaine hydrochloride has been extensively compared to other local anesthetics, such as ropivacaine (B1680718), levobupivacaine (B138063), and lidocaine (B1675312), to delineate its relative strengths and weaknesses.
Ropivacaine: Multiple studies have compared bupivacaine with ropivacaine. A prospective randomized clinical trial found that for intrathecal anesthesia in lower abdominal and lower limb surgeries, ropivacaine was as effective as bupivacaine, with the added benefit of a shorter duration of motor blockade, potentially allowing for earlier ambulation. wikipedia.org Another study comparing intraperitoneal instillation of ropivacaine and bupivacaine for postoperative analgesia after laparoscopic cholecystectomy concluded that ropivacaine provided superior pain relief. johnshopkins.edu However, a randomized clinical trial on patients undergoing the Nuss procedure for pectus excavatum found no advantage of 0.1% epidural ropivacaine over 0.0625% epidural bupivacaine in relieving acute postoperative pain. africanjournalofbiomedicalresearch.com
Levobupivacaine: Levobupivacaine, the S-enantiomer of bupivacaine, is often considered to have a similar clinical profile to racemic bupivacaine. youtube.com A comparative study for hernia surgery in the elderly concluded that the clinical efficacy of levobupivacaine and racemic bupivacaine are essentially similar. drugbank.comnih.gov Another study evaluating their effectiveness in spinal anesthesia found no difference in hemodynamic parameters or the duration of sensory block, although the motor block regression time was longer in the bupivacaine group. nih.gov
Lidocaine: A meta-analysis of randomized controlled trials comparing bupivacaine and lidocaine in dental treatments revealed that 0.5% bupivacaine with 1:200,000 adrenaline showed a higher success rate in inflamed pulp compared to 2% lidocaine with 1:100,000 adrenaline. pfizermedical.com Bupivacaine generally provides a longer duration of pain relief compared to lidocaine. drugs.comdrugs.com
Interactive Data Table: Comparative Efficacy of this compound vs. Other Local Anesthetics
| Comparator | Surgical Context | Key Findings | Reference |
| Ropivacaine | Intrathecal anesthesia (lower limb/abdomen) | Similar efficacy, shorter motor block with ropivacaine. | wikipedia.org |
| Ropivacaine | Intraperitoneal instillation (laparoscopic cholecystectomy) | Ropivacaine provided superior postoperative analgesia. | johnshopkins.edu |
| Levobupivacaine | Hernia surgery (elderly) | Essentially similar clinical efficacy. | drugbank.comnih.gov |
| Levobupivacaine | Spinal anesthesia | Similar sensory block duration; longer motor block with bupivacaine. | nih.gov |
| Lidocaine | Dental procedures (inflamed pulp) | Bupivacaine showed a higher success rate. | pfizermedical.com |
The development of new formulations, such as liposomal bupivacaine, has prompted comparative studies against the standard this compound solution.
A meta-analysis of 23 RCTs including 1867 patients found that while liposomal bupivacaine showed a statistically significant reduction in pain scores and morphine equivalent consumption at 24 hours postoperatively, the beneficial effect was small and not considered clinically relevant. nih.govnottingham.ac.uk At 72 hours, the difference in pain scores was not significant. nih.gov Another meta-analysis focusing on abdominal surgeries concluded that liposomal bupivacaine was not superior to standard bupivacaine in reducing postoperative pain or morphine use. researchgate.net A randomized clinical trial involving truncal incisions for cardiovascular procedures also found that liposomal bupivacaine did not provide improved pain control or reduce adjunctive opioid use compared to conventional bupivacaine. Similarly, a study on children undergoing ambulatory urologic surgery found no significant improvement in opioid-sparing effect or postoperative pain with the addition of liposomal bupivacaine to this compound. johnshopkins.edu
This compound is a cornerstone of multimodal postoperative pain management strategies. A meta-analysis on its use in patients undergoing hemorrhoidectomy showed that bupivacaine combined with other drugs led to a significant reduction in postoperative pain levels at 48 hours compared to the other drugs alone. nih.govnih.gov A randomized, double-blind, placebo-controlled study evaluating a this compound implant in patients undergoing abdominoplasty demonstrated statistically significant lower pain intensity scores at 24 hours compared to placebo. fda.govbmj.com
Pharmacodynamic Studies and Dose-Response Relationships
Pharmacodynamic studies are crucial for understanding the mechanism of action and clinical effects of this compound, including its onset and duration of action, and its impact on sensory and motor functions.
The onset of action for this compound is generally within 1 to 17 minutes, depending on the route of administration and dose. wikipedia.org Its duration of action is notably long, lasting from 2 to 9 hours. wikipedia.org For dental injections, the onset is typically 2 to 10 minutes, with anesthesia lasting up to 7 hours in many patients. fda.gov The addition of epinephrine (B1671497) can prolong the duration of the anesthetic effect. fda.gov
This compound produces a differential blockade of nerve fibers, with the loss of nerve function typically occurring in the following order: pain, temperature, touch, proprioception, and finally, skeletal muscle tone. drugbank.com The degree of motor blockade is dependent on the concentration of the solution used. A 0.5% solution provides motor blockade, but muscle relaxation may be incomplete for certain surgical procedures. In contrast, a 0.75% solution produces a complete motor block. fda.gov Studies have shown that the baricity of the bupivacaine solution can affect the median effective dose (ED50) required for motor block in spinal anesthesia, with hyperbaric solutions having a lower ED50. nih.gov Comparative studies with levobupivacaine have noted differences in motor blockade, with some research indicating a longer duration of motor block with bupivacaine. researchgate.net
Interactive Data Table: Pharmacodynamic Properties of this compound
| Parameter | Characteristic | Reference |
| Onset of Action | 1-17 minutes (route and dose-dependent) | wikipedia.org |
| Duration of Action | 2-9 hours (route and dose-dependent) | wikipedia.org |
| Sensory Blockade | Order of loss: pain, temperature, touch, proprioception | drugbank.com |
| Motor Blockade | Concentration-dependent: 0.5% provides motor blockade, 0.75% provides complete motor block | fda.gov |
Factors Influencing Pharmacodynamic Variability (e.g., Age, Patient Comorbidities)
The pharmacodynamic response to this compound is not uniform and can be significantly influenced by patient-specific factors such as age and the presence of underlying health conditions. These factors can alter the drug's efficacy, duration of action, and potential for toxicity.
Age: Clinical studies have demonstrated that age can affect the neural blockade and pharmacokinetics of bupivacaine. In elderly patients, there is often a more extensive spread of sensory analgesia and a faster onset of the block in more distant segments. nih.gov For instance, one study on epidural anesthesia with bupivacaine found that the upper level of analgesia increased with age. nih.gov Conversely, the total plasma clearance of bupivacaine tends to decrease, and its terminal half-life is prolonged in the elderly. nih.gov This suggests a reduced capacity for metabolizing and eliminating the drug, which may increase the risk of systemic toxicity. Therefore, elderly patients may be more sensitive to the effects of bupivacaine, potentially requiring adjustments in administration. fda.govmayoclinic.org Studies on spinal analgesia have also shown that older patients may experience a more rapid development of complete motor blockade and a greater decrease in systolic arterial pressure. nih.gov
Patient Comorbidities: The presence of comorbidities can significantly impact the pharmacodynamics of this compound. Patients with certain pre-existing conditions may be at a higher risk for adverse effects.
Cardiovascular Disease: Caution is advised when administering bupivacaine to individuals with impaired cardiovascular function, such as hypotension or heart block. rxlist.commedicinenet.com These patients may be more susceptible to the cardiotoxic effects of the drug. nih.gov
Liver Disease: Since bupivacaine is metabolized in the liver, patients with hepatic impairment may have a reduced ability to clear the drug, leading to higher plasma concentrations and an increased risk of toxicity. medicinenet.comclevelandclinic.org
Renal Impairment: While the liver is the primary site of metabolism, altered kidney function can also affect drug clearance and increase sensitivity to local anesthetics.
The following table summarizes key factors that can influence the pharmacodynamic variability of this compound.
| Factor | Influence on Bupivacaine Pharmacodynamics |
| Age (Elderly Patients) | Increased spread and level of analgesia. nih.gov Decreased plasma clearance and prolonged half-life. nih.gov Potentially greater hypotensive effects. nih.gov |
| Cardiovascular Disease | Increased susceptibility to cardiotoxic effects. medicinenet.comnih.gov |
| Liver Disease | Reduced drug clearance, leading to higher plasma levels and increased risk of systemic toxicity. medicinenet.comclevelandclinic.org |
Drug Interactions and Concomitant Therapies
The co-administration of this compound with other medications can lead to significant drug interactions, potentially altering its efficacy and increasing the risk of adverse events.
Interactions with Other Local Anesthetics
The toxic effects of local anesthetics are additive. drugs.com When this compound is administered concurrently with other local anesthetics of the amide type, such as lidocaine, ropivacaine, or mepivacaine, there is an increased risk of systemic toxicity. drugs.comnih.gov This is because these drugs share similar mechanisms of action and metabolic pathways. The combined effect can lead to elevated plasma concentrations, increasing the likelihood of central nervous system (CNS) and cardiovascular side effects. fda.gov Therefore, careful monitoring for neurologic and cardiovascular effects is crucial if co-administration cannot be avoided. drugs.com
Interactions with Vasoconstrictors (e.g., Epinephrine)
Epinephrine is often added to this compound solutions to decrease the rate of systemic absorption, thereby prolonging the duration of anesthesia and reducing the risk of systemic toxicity. rxlist.com However, this combination can lead to significant drug interactions, particularly in patients receiving certain other medications. The administration of bupivacaine with epinephrine may result in severe and prolonged hypertension. drugs.comnih.gov Additionally, serious cardiac arrhythmias may occur if preparations containing a vasoconstrictor like epinephrine are used during or following the administration of potent inhalation anesthetics. drugs.com
Interactions with Systemic Medications (e.g., MAOIs, Tricyclic Antidepressants, Class III Antiarrhythmics)
Concurrent use of this compound, especially in formulations containing epinephrine, with certain systemic medications requires caution due to the potential for serious adverse reactions.
Monoamine Oxidase Inhibitors (MAOIs) and Tricyclic Antidepressants: The administration of bupivacaine with epinephrine to patients taking MAOIs or tricyclic antidepressants can lead to severe and prolonged hypertension. drugs.comnih.govdrugs.com This interaction is thought to be due to the inhibition of norepinephrine (B1679862) reuptake by these antidepressants, which enhances the pressor effects of epinephrine. drugs.com Concurrent use should generally be avoided, and if necessary, requires careful hemodynamic monitoring. drugs.comnih.gov Some research also suggests that tricyclic antidepressants may enhance the cardiotoxic effects of bupivacaine itself. nih.gov
Class III Antiarrhythmics: While specific interactions with Class III antiarrhythmics are not as extensively documented in readily available literature, caution is warranted. Bupivacaine itself has effects on cardiac conduction, and co-administration with drugs that also affect cardiac rhythm could potentially lead to additive or synergistic effects, increasing the risk of arrhythmias.
The table below outlines potential interactions between this compound and various systemic medications.
| Interacting Drug Class | Potential Interaction with this compound |
| Other Local Anesthetics | Additive toxic effects, increased risk of CNS and cardiovascular toxicity. fda.govdrugs.com |
| Vasoconstrictors (Epinephrine) | Prolonged duration of action but risk of severe hypertension and cardiac arrhythmias, especially with certain concomitant therapies. drugs.comnih.gov |
| MAOIs & Tricyclic Antidepressants | (With epinephrine-containing solutions) Severe, prolonged hypertension. drugs.comnih.govdrugs.com Potential for enhanced cardiotoxicity. nih.gov |
Compatibility with Implanted Surgical Materials
This compound has been formulated into implantable drug-delivery systems for prolonged postoperative analgesia. nih.govresearchgate.netanesthesiologynews.com Studies have shown that these bupivacaine-containing implants are compatible with common surgical materials. For example, a bupivacaine HCl collagen-matrix implant has demonstrated compatibility with surgical mesh. nih.govresearchgate.net Similarly, liposomal formulations of bupivacaine have been found to be compatible with materials such as silicone, stainless steel, titanium, polypropylene, and expanded polytetrafluoro-ethylene. nih.gov This compatibility is crucial for ensuring that the physical and chemical properties of both the implant and the surgical material are not adversely affected, which could impact drug release and clinical efficacy. nih.gov
Adverse Event Profiling and Risk Stratification
The adverse reactions associated with this compound are generally characteristic of other amide-type local anesthetics and are often dose-related. fda.gov A primary cause of adverse events is excessive plasma levels, which can result from overdosage, unintentional intravascular injection, or slow metabolic degradation. fda.govdrugs.com
Adverse Event Profile: The most frequently encountered acute adverse events involve the central nervous system (CNS) and the cardiovascular system. fda.gov
CNS Reactions: These can manifest as either excitation or depression. Initial symptoms may include restlessness, anxiety, dizziness, tinnitus, blurred vision, and tremors, which can progress to convulsions. fda.gov This may be followed by drowsiness, unconsciousness, and respiratory arrest. fda.govpfizermedical.com
Cardiovascular Reactions: Cardiovascular responses can include depression of the myocardium, decreased cardiac output, heart block, hypotension, bradycardia, ventricular arrhythmias, and, in severe cases, cardiac arrest. drugs.compfizermedical.com Patients over 65, particularly those with hypertension, may be at an increased risk for the hypotensive effects of bupivacaine. fda.gov
Allergic Reactions: Allergic-type reactions are rare but can occur. pfizermedical.com These may include urticaria, pruritus, erythema, and angioneurotic edema. pfizermedical.com
Neurologic Reactions: The incidence of adverse neurologic reactions is related to the total dose administered and the specific procedure. pfizermedical.com
Risk Stratification: Several factors can influence an individual's tolerance and risk of developing adverse events with this compound.
Patient-Specific Factors: As discussed previously, elderly patients and those with comorbidities such as cardiovascular or liver disease are at a higher risk. fda.govmedicinenet.com Factors that influence plasma protein binding, such as acidosis or systemic diseases that alter protein production, can also diminish individual tolerance. fda.gov
Site of Administration: The vascularity of the injection site can affect the rate of absorption and the risk of reaching toxic plasma levels. nih.gov Unintentional intravascular injection is a major cause of systemic toxicity. fda.govmedicinenet.com
Total Dose: The total dose of bupivacaine administered is directly related to the risk of adverse neurologic and cardiovascular reactions. pfizermedical.com
The following table provides a summary of common adverse events associated with this compound.
| System | Common Adverse Events |
| Cardiovascular | Hypotension, Bradycardia, Hypertension. drugs.com |
| Nervous System | Paresthesia, Dizziness, Headache. drugs.com |
| Gastrointestinal | Nausea, Vomiting. fda.govclevelandclinic.org |
Central Nervous System Manifestations
Clinical research has extensively documented the central nervous system (CNS) effects of this compound, which are typically the earliest signs of systemic toxicity. These manifestations are generally dose-related and result from high plasma concentrations of the drug.
Initial symptoms often present as CNS excitation. Patients may experience circumoral numbness, tingling around the mouth, a metallic taste, tinnitus (ringing in the ears), and blurred vision. As plasma levels rise, more severe excitatory effects can occur, including restlessness, anxiety, tremors, and muscle twitching, which may progress to convulsions or seizures. These seizures are a significant concern as they can lead to hypoxia and acidosis. Following this excitatory phase, a depressive phase may ensue, characterized by drowsiness, confusion, loss of consciousness, and ultimately, respiratory arrest.
Case reports and clinical studies have highlighted that even low doses of bupivacaine administered intrathecally can lead to delayed and potentially lethal CNS toxicity. One case report detailed a 55-year-old man who, after receiving 10 mg of intrathecal bupivacaine, developed delayed nausea, agitation, paresthesia, myoclonus, and a reduced level of consciousness an hour after administration. An electroencephalogram (EEG) revealed spike waves, confirming CNS hyperexcitability.
The lipophilicity of bupivacaine allows it to cross the blood-brain barrier, leading to these CNS effects. The potency of bupivacaine means that CNS toxicity can occur at lower doses compared to less potent local anesthetics.
Table 1: Central Nervous System Manifestations of this compound Toxicity
Stage Signs and Symptoms Potential Progression Early/Excitatory Circumoral numbness, metallic taste, tinnitus, blurred vision, dizziness, anxiety, restlessness Muscle twitching, tremors Advanced/Excitatory Convulsions, seizures Hypoxia, acidosis Depressive Drowsiness, confusion, loss of consciousness Respiratory arrest
Cardiovascular System Manifestations
Cardiovascular system (CVS) toxicity from this compound is a major concern due to its potential for severe and life-threatening complications. These effects are also dose-dependent and typically occur at higher plasma concentrations than CNS toxicity, although cardiovascular collapse can occur with little to no preceding CNS symptoms. Bupivacaine is considered one of the more cardiotoxic local anesthetics.
Initial cardiovascular signs can be excitatory, such as hypertension and tachycardia. However, as toxicity progresses, the primary effects are depressant. This can manifest as profound hypotension, bradycardia, and decreased cardiac output. Bupivacaine's high affinity for cardiac sodium channels and its slow dissociation from these channels can lead to significant conduction disturbances, including heart block and ventricular arrhythmias such as ventricular tachycardia and ventricular fibrillation, which can culminate in cardiac arrest.
A landmark 1979 paper by Albright presented five cases of sudden cardiac arrest following regional anesthesia with bupivacaine, highlighting the drug's potential for severe cardiotoxicity. Subsequent research and clinical experience have confirmed these risks. In a clinical study involving intravenous infusions in sheep, therapeutic doses of bupivacaine led to serious arrhythmias in all subjects, with approximately 50% developing atrioventricular block, supraventricular tachycardia, ST changes, or premature ventricular contractions. Furthermore, 11% of the therapeutic-dose group and 80% of a supratherapeutic-dose group developed ventricular tachycardia. In 1983, the FDA was presented with 49 cases of cardiac arrest following bupivacaine administration, with a significant number of these occurring in obstetric patients.
A case has been reported of a bradyasystolic arrest and subsequent shock in an adult male after an injection of less than 1.1 mg/kg of bupivacaine, a dose lower than the previously considered minimum toxic dose of 1.6 mg/kg.
Table 2: Cardiovascular System Manifestations of this compound Toxicity
Stage Signs and Symptoms ECG Findings Potential Progression Early/Excitatory Hypertension, tachycardia Sinus tachycardia Myocardial depression Advanced/Depressant Hypotension, bradycardia, decreased cardiac output Heart block, QRS widening Ventricular arrhythmias Severe Cardiovascular collapse Ventricular tachycardia, ventricular fibrillation, asystole Cardiac arrest
Other Systemic Adverse Events
Beyond the central nervous and cardiovascular systems, clinical research has identified other systemic adverse events associated with this compound.
Allergic-type reactions, while rare for amide-type local anesthetics like bupivacaine, can occur. These hypersensitivity reactions can range in severity and are characterized by signs such as urticaria (hives), pruritus (itching), erythema (redness), and angioneurotic edema, which can include laryngeal edema and be life-threatening. Other manifestations of an allergic reaction can include tachycardia, sneezing, nausea, vomiting, dizziness, syncope, excessive sweating, and elevated temperature.
Methemoglobinemia is a rare but serious adverse event that can be caused by bupivacaine. This condition involves the oxidation of iron in hemoglobin, rendering it unable to transport oxygen effectively. Patients may present with cyanosis (bluish discoloration of the skin, lips, and nails), confusion, headache, dizziness, and tachycardia.
Following spinal anesthesia, a range of neurologic effects have been reported, including loss of perineal sensation and sexual function, persistent anesthesia or paresthesia, weakness, and paralysis of the lower extremities. Other reported adverse events include urinary retention, fecal incontinence, headache, and backache.
Factors Predisposing to Systemic Toxicity
Several factors can increase a patient's risk of developing systemic toxicity from this compound. These can be broadly categorized into patient-related factors, and procedural factors.
Patient-Related Factors:
Extremes of Age: Both the very young and the elderly are at increased risk. Neonates and infants have immature liver function and lower concentrations of plasma proteins that bind to the drug, leading to a higher fraction of free, active drug in circulation. Elderly patients may have reduced cardiac and hepatic function, slowing the clearance of bupivacaine from the body.
Pregnancy: Pregnant women may be more susceptible to the cardiotoxic effects of bupivacaine.
Cardiac Disease: Pre-existing cardiac conditions, particularly conduction abnormalities and heart failure, can lower the threshold for bupivacaine's cardiotoxic effects.
Hepatic and Renal Dysfunction: Since bupivacaine is metabolized in the liver and excreted by the kidneys, impairment in either of these organ systems can lead to drug accumulation and an increased risk of toxicity.
Low Plasma Protein Binding States: Conditions such as malnutrition and liver disease can result in lower levels of plasma proteins, increasing the amount of unbound bupivacaine in the circulation.
Procedural Factors:
Dose and Concentration: Higher total doses and concentrations of bupivacaine increase the risk of reaching toxic plasma levels.
Site of Injection: The vascularity of the injection site significantly influences the rate of systemic absorption. Inadvertent intravascular injection is a major cause of systemic toxicity.
Use of Epinephrine: The addition of epinephrine as a vasoconstrictor can decrease the systemic absorption of bupivacaine, thereby reducing the risk of toxicity.
Pharmacovigilance and Real-World Safety Analysis
Pharmacovigilance studies, which analyze real-world data from sources like the FDA's Adverse Event Reporting System (FAERS), provide valuable insights into the safety profile of this compound outside of the controlled environment of clinical trials.
A recent pharmacovigilance analysis of the FAERS database from the first quarter of 2004 to the second quarter of 2024 identified a total of 8,023 adverse event reports associated with bupivacaine and its liposomal formulation. For this compound, this analysis generated 107 safety signals, with 49 of these being off-label and listed on the Important Medical Event (IME) list. The identified signals primarily concerned the fetus (e.g., fetal bradycardia), the respiratory system (e.g., respiratory depression), and the nervous system (e.g., neurotoxicity).
The methodologies used in these types of studies involve disproportionality analysis, where the frequency of a particular adverse event reported with a specific drug is compared to the frequency of that same event in the entire database for all drugs. A statistically significant higher reporting rate for the drug of interest can suggest a potential safety signal that warrants further investigation. For example, a disproportionality analysis of the FAERS database found a significant association between bupivacaine liposome (B1194612) and local anesthetic systemic toxicity (LAST), with a Chi-Squared with Yates' correction of 596.66 and a Proportional Reporting Ratio of 6.23.
These real-world data analyses are crucial for identifying rare or unexpected adverse events and for confirming the known risks of bupivacaine in a broader patient population. The findings from these studies can inform clinical practice and contribute to the ongoing safety monitoring of the drug. Routine pharmacovigilance activities are also a component of risk management plans for bupivacaine products.
Special Populations: Research on this compound Use
Geriatric Patients: Pharmacokinetics and Clinical Response
The use of this compound in geriatric patients requires special consideration due to age-related physiological changes that can affect both the pharmacokinetics and the clinical response to the drug.
Pharmacokinetics: Clinical studies have shown that the pharmacokinetics of bupivacaine are altered in the elderly. One study comparing male patients aged 20-55 years with those older than 55 years who received subarachnoid administration of bupivacaine found that while age had no effect on the peak plasma concentration, the time to reach that peak concentration and the terminal half-life were increased in the older group. Conversely, the total plasma clearance of bupivacaine was decreased with advancing age. These changes are likely attributable to age-related decreases in hepatic blood flow and enzyme activity, which slow the metabolism of the drug.
Clinical Response: Geriatric patients often exhibit an exaggerated response to bupivacaine. The same study mentioned above found that the time to maximum cephalad spread of analgesia was increased, and the time to onset of motor blockade was decreased in the elderly group. Several studies have noted that elderly patients require a lower dose of bupivacaine to achieve the desired level of anesthesia. This increased sensitivity may be due to a decrease in the number of nerve fibers and a slower conduction velocity in older individuals.
Elderly patients are also at a higher risk for certain adverse effects, such as hypotension, when receiving spinal anesthesia with bupivacaine. However, some research suggests that the use of low-dose bupivacaine in combination with adjuvants like fentanyl and morphine can decrease the incidence of spinal hypotension and improve perioperative outcomes in geriatric patients undergoing certain surgical procedures. A comparative study of levobupivacaine and bupivacaine for hernia surgery in the elderly found that bupivacaine was associated with a slightly higher incidence of postoperative nausea and vomiting.
Table 3: Pharmacokinetic and Clinical Response Changes in Geriatric Patients ```html
| Parameter | Change in Geriatric Patients | Clinical Implication |
|---|---|---|
| Time to Peak Plasma Concentration | Increased | Slower onset of systemic effects |
| Terminal Half-Life | Increased | Longer duration of action and potential for accumulation |
| Total Plasma Clearance | Decreased | Slower elimination, increased risk of toxicity |
| Time to Maximum Cephalad Spread | Increased | More extensive sensory block |
| Time to Onset of Motor Blockade | Decreased | Faster onset of motor block |
| Dose Requirement | Decreased | Lower doses needed to achieve desired effect |
| Risk of Hypotension | Increased | Greater hemodynamic instability |
Compound Names Mentioned
Compound Name This compound Epinephrine Fentanyl Levobupivacaine Morphine Prilocaine Ropivacaine Sufentanil
Pediatric Patients: Pharmacokinetics and Safety
The pharmacokinetic profile of this compound in pediatric patients exhibits notable differences compared to adults, influenced by age-dependent physiological factors. The clearance of amide local anesthetics like bupivacaine is reduced in patients younger than 3 months, gradually reaching adult levels by approximately 8 months of age. nysora.com Consequently, the elimination half-life of bupivacaine is longer in neonates and infants. nysora.com
Pharmacokinetic studies in children have revealed a larger volume of distribution and more rapid clearance of bupivacaine compared to adults. nih.gov For instance, the apparent volume of distribution (VD beta) has been calculated at 2.8 ± 0.8 L/kg, with a steady-state volume of distribution (VDss) of 2.7 ± 0.7 L/kg. nih.gov Total body clearance has been measured at 16.0 ± 7.4 ml X min-1 X kg-1. nih.gov The elimination half-life in neonates is approximately 8.1 hours, which is significantly longer than the 2.7 hours observed in adults. aap.orgwikipedia.org
A study evaluating this compound 0.5% with epinephrine after intercostal nerve blocks in children aged 3 months to 16 years reported mean peak whole blood arterial bupivacaine concentrations of 0.77 ± 0.25 microgram/ml, 1.37 ± 0.23 microgram/ml, and 1.87 ± 0.53 microgram/ml at doses of 2 mg/kg, 3 mg/kg, and 4 mg/kg, respectively. nih.gov Another study on liposomal bupivacaine in children aged 12 to <17 years undergoing spine surgery found a mean maximum plasma concentration (Cmax) of 564 ng/mL for this compound (2 mg/kg).
Despite its use, bupivacaine is not recommended for routine application as a local anesthetic in young children due to an elevated risk of cardiac toxicity compared to other local anesthetics. droracle.ai The U.S. Food and Drug Administration (FDA) does not recommend the administration of this compound in pediatric patients younger than 12 years due to insufficient clinical experience in this age group. droracle.aidroracle.aichemicalbook.comdrugs.com Pediatric patients may be more susceptible to bupivacaine toxicity due to their smaller size and lower body weight. droracle.ai The co-administration of general anesthesia can also mask the early signs and symptoms of systemic toxicity. nysora.com
Pharmacokinetic Parameters of Bupivacaine in Pediatric Patients
Pregnant and Lactating Individuals
This compound can cross the placenta and is classified as a pregnancy category C drug. wikipedia.org When used for epidural, caudal, or pudendal block anesthesia, local anesthetics can lead to varying degrees of maternal, fetal, and neonatal toxicity. fda.gov The use of bupivacaine in obstetrical paracervical block anesthesia is contraindicated. wikipedia.orgfda.gov Animal studies have indicated developmental toxicity when bupivacaine was administered subcutaneously to pregnant rats and rabbits at clinically relevant doses. fda.gov It is advised to continuously monitor the fetal heart rate during administration. drugs.com
Bupivacaine is excreted in human breast milk. wikipedia.orgfda.gov A prospective cohort study of 30 healthy pregnant women who received a transversus abdominis plane block with 52 mg of this compound 0.25% and 266 mg of liposomal bupivacaine 1.3% after cesarean birth provided detailed insights into its excretion. researchgate.netumn.edu The study found that bupivacaine concentrations in breast milk peaked at 6 hours with a mean of 58 ng/mL, declining to a mean of 5.2 ng/mL by 96 hours. researchgate.netumn.edu Maternal plasma concentrations showed two peaks: one at 6 hours (mean 155.9 ng/mL) and a second at 48 hours (mean 225.8 ng/mL). researchgate.netumn.edu
The relative neonatal dosage was calculated to be less than 1% at all time intervals, which is below the 10% threshold generally considered to be of clinical concern. researchgate.netumn.edu No serious adverse reactions were observed in any of the neonates. researchgate.netumn.edu Due to the low levels in breast milk and its poor oral absorption, the amounts of bupivacaine received by a breastfed infant are small and unlikely to cause adverse effects. nih.govdrugs.com
Bupivacaine Concentrations in Maternal Plasma and Breast Milk After Cesarean Birth
Patients with Hepatic or Renal Impairment
The liver is the primary site of metabolism for amide-type local anesthetics such as this compound. fda.gov Bupivacaine is classified as an intermediate hepatic extraction ratio drug and has high protein binding (approximately 95%). researchgate.net Patients with severe hepatic disease may be more susceptible to the potential toxicities of bupivacaine. fda.gov The liver produces proteins that bind to bupivacaine, and in patients undergoing liver resection, there is a hypothesis that their ability to clear bupivacaine is impaired, potentially increasing susceptibility to toxicity. clinicaltrials.gov There have been case reports of bupivacaine-induced delayed liver toxicity, presenting as cholestatic injury, in patients receiving bupivacaine infusions for postoperative pain management. researchgate.netlvhn.orgnih.gov
The kidneys are the main excretory organ for most local anesthetics and their metabolites, with about 6% of bupivacaine being excreted unchanged in the urine. fda.govdroracle.ai While renal disease can alter the pharmacokinetics of bupivacaine, its metabolism is primarily hepatic. droracle.ai However, renal impairment can lower the toxicity threshold for local anesthetics. jsurgmed.com Acidosis, which can be present in patients with renal failure, may decrease the protein binding of bupivacaine, leading to a higher free fraction of the drug and an increased risk of toxicity. nih.govnih.govoup.com One study noted that acidosis and/or hyperkalemia in a patient with chronic renal failure appeared to increase myocardial susceptibility to bupivacaine toxicity. nih.gov
Considerations for this compound Use in Specific Patient Populations
Advanced Analytical Techniques for Bupivacaine Hydrochloride Research
Chromatographic Methodologies for Quantification
Chromatographic techniques are the cornerstone for the quantitative analysis of Bupivacaine (B1668057) hydrochloride, offering high sensitivity, specificity, and reproducibility. These methods are widely applied in pharmaceutical quality control and pharmacokinetic studies.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a primary and robust method for the determination of Bupivacaine hydrochloride in pharmaceutical formulations and biological samples. nih.gov Reversed-phase (RP) HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.
Research has demonstrated the development and validation of simple and precise RP-HPLC methods for quantifying this compound. researchgate.net These methods often employ C18 columns and a mobile phase consisting of a buffer and an organic modifier like acetonitrile. researchgate.net Detection is typically achieved using a Photo Diode Array (PDA) or UV detector at wavelengths around 210 nm or 220 nm. researchgate.netijfmts.com The retention time for bupivacaine in such systems is generally short, often under 10 minutes. bmj.com Validation studies confirm these methods exhibit excellent linearity over a range of concentrations, with high accuracy and precision. researchgate.netscispace.com For instance, one method showed linearity in the concentration range of 25–150 μg/mL with a correlation coefficient of 0.9999. researchgate.net
Table 1: Examples of HPLC Method Parameters for this compound Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detector | Retention Time (min) | Linearity Range (μg/mL) | Reference |
|---|---|---|---|---|---|---|
| Waters RP-C18 (150x4.6 mm, 3.5µ) | pH 6.5 buffer : Acetonitrile (50:50) | 1.0 | PDA at 220 nm | 5.46 | 25 - 150 | researchgate.net |
| Shimadzu C-18 (250mm x 4.6mm, 5µm) | Acetonitrile : 0.1% Ortho Phosphoric Acid (69.45:30.55) | 0.805 | UV at 214 nm | 2.87 | 25 - 80 | scispace.com |
| LiChrospher 100 CN (250x4 mm, 10µm) | Acetonitrile : Phosphate buffer pH 2.8 (3:7) | 1.5 | UV at 210 nm | ~10 | Not Specified | bmj.com |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides enhanced sensitivity and specificity for the analysis of this compound, particularly for quantifying its enantiomers in biological matrices like human plasma. nih.gov This technique is invaluable for pharmacokinetic studies, including those assessing placental transfer, due to its low limits of quantification. nih.gov
A validated LC-MS/MS method for the sequential analysis of total and unbound concentrations of bupivacaine enantiomers involves plasma sample deproteinization with acetonitrile, followed by extraction with n-hexane. nih.gov Chromatographic separation is then achieved on a chiral stationary phase column. nih.gov This powerful combination allows for the precise measurement of individual enantiomers even at very low concentrations. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the determination of this compound and its metabolites. ijfmts.comnih.gov It offers high resolution, making it particularly useful for samples that may contain interfering peaks. nih.govstrath.ac.uk GC-MS has been successfully used for the simultaneous determination of lidocaine (B1675312) and bupivacaine in saliva. researchgate.net
Sample preparation for GC-MS analysis often involves liquid-liquid extraction or solid-phase extraction. nih.gov The analysis is typically performed on nonpolar capillary columns, such as those with a dimethylpolysiloxane phase, which provide good peak symmetries and complete baseline separation. nih.govsemanticscholar.org In comparative studies, GC-MS has shown a lower limit of detection (LOD) than HPLC (e.g., 0.1 ng for GC-MS vs. 1.0 ng for HPLC in one study). nih.govstrath.ac.uk For bupivacaine analysis in saliva, a GC-MS method reported an LOD of 20 ng/ml and a limit of quantification (LOQ) of 62 ng/ml. researchgate.net
Table 2: Reported Detection Limits for Bupivacaine via GC-MS
| Technique | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| GC-MS | 15 mg/mL | 48 mg/mL | ijfmts.com |
| GC-MS | 0.1 ng | Not Specified | nih.govstrath.ac.uk |
| GC-MS (in Saliva) | 20 ng/mL | 62 ng/mL | researchgate.net |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing smaller particle size columns (typically <2 µm) to achieve faster and more efficient separations. jocpr.com This technology allows for a significant reduction in analysis time and solvent consumption while maintaining high resolution and sensitivity. jocpr.com
A stability-indicating UPLC assay method has been developed for bupivacaine in pharmaceutical formulations, enabling the separation and quantification of the drug and preservatives like methyl paraben in under 6 minutes. jocpr.comjocpr.com Such methods typically use a C18 column with 1.8 µm particles and a mobile phase of buffer and acetonitrile. jocpr.com The validation of these UPLC methods has demonstrated excellent linearity, accuracy, and precision, making them suitable for routine quality control and stability testing. jocpr.comjocpr.com For example, one UPLC method for bupivacaine was found to be linear in the range of 125 μg·mL–1 to 900 μg·mL–1 with a correlation coefficient of 0.9999. jocpr.comjocpr.com
Chiral HPLC for Enantiomeric Analysis
The enantiomers of bupivacaine, R-(+)-bupivacaine and S-(-)-bupivacaine (levobupivacaine), exhibit different toxicological profiles. researchgate.net Therefore, analytical methods capable of separating and quantifying these enantiomers are of significant importance. Chiral HPLC is the definitive technique for this purpose. tandfonline.com
This separation is achieved using chiral stationary phases (CSPs). tandfonline.com Cellulose-based CSPs, such as cellulose (B213188) tris-3,5-dimethyl phenylcarbamate (Chiralcel OD), have been shown to achieve baseline separation of bupivacaine enantiomers. tandfonline.com The mobile phase for these separations often consists of a mixture of hexane (B92381) and an alcohol like ethyl alcohol. tandfonline.com Another successful approach involves using a Chirex 3020 column with a mobile phase of n-hexane, dichloroethane, and ethanol. researchgate.net Detection can be performed using UV, polarimetric, and circular dichroism (CD) detectors, with CD detection offering high sensitivity. researchgate.net These methods are crucial for controlling the enantiomeric purity of pharmaceutical products. nih.gov
Table 3: Chiral HPLC Methods for Bupivacaine Enantiomer Separation
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Resolution (Rs) | Reference |
|---|---|---|---|---|
| Chiralcel OD | Hexane-ethyl alcohol (99:1, v/v) | UV at 220 nm | >1.5 | tandfonline.com |
| Chirex 3020 | n-hexane:dichloroethane:ethanol (82:9:9, v/v/v) | UV, CD, Polarimetric | 2.36 | researchgate.net |
| Chiral-AGP | Not Specified | UV | Not Specified | nih.gov |
Spectroscopic Techniques
While chromatographic methods are dominant for quantification, spectroscopic techniques play a vital complementary role in the analysis of this compound. Techniques such as Fourier-Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are primarily used for structural elucidation and confirmation of identity. ijfmts.com
In forensic analysis, for example, FT-IR and GC-MS are used in conjunction to create a complete profile and confirm the presence of bupivacaine. ijfmts.com NMR spectroscopy has been instrumental in identifying new metabolites of bupivacaine by providing detailed structural information. ijfmts.com Though less commonly used for routine quantification compared to chromatography, spectroscopic methods are indispensable for foundational research, metabolite identification, and structural verification of the compound. ijfmts.com
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy is a non-destructive and rapid analytical method increasingly used for the analysis of this compound. ijfmts.comnih.gov This technique requires minimal sample preparation and can be applied to both solid and liquid samples. nih.gov The core principle of ATR-FTIR involves an infrared beam that is directed into a crystal with a high refractive index. The beam reflects internally, creating an evanescent wave that penetrates a short distance into the sample placed in contact with the crystal. nih.gov The detector measures the absorption of this evanescent wave by the sample at specific infrared frequencies, which correspond to the vibrational frequencies of the chemical bonds within the this compound molecule. nih.gov
This process generates a unique spectral "fingerprint" of the compound. For this compound, characteristic peaks corresponding to its specific functional groups, such as the amide C=O stretching, aromatic C-H stretching, and N-H stretching, are observed. ijfmts.comresearchgate.net Researchers have utilized ATR-FTIR for the qualitative identification and quantitative determination of this compound in pharmaceutical formulations and biological matrices. ijfmts.comresearchgate.netresearchgate.net For instance, the technique has been successfully employed to confirm the presence of bupivacaine in post-mortem cerebrospinal fluid (CSF) and blood samples. ijfmts.comresearchgate.net
The table below summarizes the key vibrational modes for this compound observed in ATR-FTIR spectroscopy.
Table 1: Characteristic ATR-FTIR Absorption Bands for this compound
| Functional Group | Wavenumber Range (cm⁻¹) | Vibrational Mode |
|---|---|---|
| N-H (Amine Salt) | ~2700-3200 | Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C-H (Aliphatic) | ~2850-2970 | Stretching |
| C=O (Amide I) | ~1650 | Stretching |
Note: The specific wavenumbers can vary slightly based on the sample matrix and instrument conditions.
Bioanalytical Method Validation and Quality Control
The validation of bioanalytical methods is crucial to ensure the reliability, reproducibility, and accuracy of quantitative data obtained from biological samples in pharmacokinetic and toxicological studies. europa.eu For this compound, methods such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are extensively validated according to guidelines set by regulatory authorities. ijfmts.comeuropa.eu
Sensitivity, Selectivity, Linearity, Accuracy, and Precision
Sensitivity is established by determining the lower limit of quantification (LLOQ), which is the lowest concentration of this compound in a sample that can be measured with acceptable accuracy and precision. nih.gov For instance, a validated UPLC-MS/MS method for simultaneous quantification of bupivacaine and meloxicam (B1676189) in human plasma reported an LLOQ of 10.024 ng/mL for bupivacaine. Another GC-MS method for determination in saliva reported an LLOQ of 62 ng/ml. nauss.edu.sa
Selectivity refers to the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, endogenous substances, or co-administered drugs. fda.gov This is typically assessed by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of bupivacaine and its internal standard. fda.gov
Linearity demonstrates the direct proportionality between the concentration of this compound and the analytical response over a defined range. nih.gov Calibration curves are generated by plotting the response against known concentrations of the analyte. nih.gov A validated UPLC-MS/MS method showed linearity for bupivacaine in the range of 10 - 4500 ng/mL. Similarly, an HPLC method demonstrated linearity from 50 to 3200 ng/mL. researchgate.netresearchgate.net The correlation coefficient (r²) is typically expected to be greater than 0.99. researchgate.net
Accuracy measures the closeness of the determined value to the true value. researchgate.net It is assessed by analyzing quality control (QC) samples at different concentration levels (low, medium, and high) and is expressed as the percentage of recovery. fda.govjocpr.com For bupivacaine, accuracy values are often reported to be within 98-102%. researchgate.net
Precision reflects the degree of scatter between a series of measurements. europa.eu It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) precision and is expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). europa.eunih.govnih.gov For bupivacaine analysis, intra- and inter-run precision values are generally required to be within 15%, and within 20% at the LLOQ. One study showed intermediate precision values of 1.25% for this compound. nih.govnih.gov
Table 2: Summary of Validation Parameters for this compound Analytical Methods
| Parameter | Typical Range/Value | Method Example | Reference |
|---|---|---|---|
| LLOQ | 10 - 65 ng/mL | UPLC-MS/MS, GC-MS, HPLC | ijfmts.comnauss.edu.sa |
| Linearity Range | 10 - 4500 ng/mL | UPLC-MS/MS | |
| Correlation Coefficient (r²) | > 0.999 | HPLC, UPLC | jocpr.comresearchgate.net |
| Accuracy (% Recovery) | 98.5% - 101.5% | UPLC | jocpr.com |
Recovery and Matrix Effects
Recovery is the efficiency of the extraction process, measuring the amount of this compound extracted from the biological matrix compared to the total amount present. fda.gov It is determined by comparing the analytical response of extracted samples to that of unextracted standards. While 100% recovery is not necessary, it should be consistent and reproducible across different concentrations. fda.gov For bupivacaine, liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are common sample preparation techniques. ijfmts.comnih.gov Studies have reported bupivacaine recovery rates ranging from 48.2% to 82.1% in various human tissues. researchgate.netnih.gov
Matrix effects are the alteration of analyte ionization (suppression or enhancement) due to co-eluting endogenous components from the biological sample, which can affect the accuracy and precision of mass spectrometry-based methods. biotage.com These effects are evaluated by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. biotage.com For bupivacaine, matrix effects in human plasma have been reported to be minimal or controllable, with variations in the range of -8.0% to 12.6% for local anesthetics. nih.gov
Application in Forensic Toxicology and Pharmacokinetic Studies
Advanced analytical techniques are indispensable in forensic toxicology and pharmacokinetic studies involving this compound. ijfmts.commdpi.com
In forensic toxicology , these methods are crucial for identifying and quantifying bupivacaine and its metabolites, such as desbutylbupivacaine and hydroxybupivacaine, in post-mortem samples to determine their potential role in a cause of death. ijfmts.comijfmts.com Cases of suspected overdose or therapeutic misadventure require robust analytical procedures to confirm the presence of the drug in various biological matrices like blood, cerebrospinal fluid (CSF), and tissues. ijfmts.comresearchgate.netijfmts.com GC-MS and HPLC are frequently employed for this purpose. ijfmts.com For instance, in one case study, various analytical methods including HPLC, FT-IR, and GC-MS were used to confirm the presence of bupivacaine in post-mortem samples. ijfmts.com Post-mortem concentrations can be challenging to interpret due to post-mortem redistribution; therefore, sampling from multiple sites is often recommended. nih.govnih.gov A study on post-mortem concentrations of local anesthetics after hip fracture surgery highlighted that levels can be significantly higher on the side of surgery, advising against using femoral blood from the operated side for toxicological analysis. nih.govnih.gov
In pharmacokinetic studies , validated bioanalytical methods are used to measure the concentration of bupivacaine in biological fluids like plasma over time. This data is essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug. mdpi.com For example, a UPLC-MS/MS method was developed for the simultaneous estimation of bupivacaine and meloxicam in human plasma to be applied in pharmacokinetic studies. Such studies are vital for characterizing the drug's behavior in the body, which can be influenced by factors like pregnancy, where changes in plasma protein binding can affect drug distribution and placental transfer. nih.gov The development of sensitive methods allows for the analysis of both total and unbound drug concentrations, providing deeper insights into the pharmacologically active fraction. nih.gov
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Desbutylbupivacaine |
| 3'-hydroxybupivacaine |
| 4'-hydroxybupivacaine |
| Lidocaine |
| Meloxicam |
Emerging Research Areas and Translational Science
Novel Drug Delivery Systems for Bupivacaine (B1668057) Hydrochloride
To overcome the limitations of conventional bupivacaine hydrochloride formulations, such as a relatively short duration of action, researchers are actively developing advanced drug delivery systems. tandfonline.com These systems aim to provide sustained and controlled release of the anesthetic at the target site, thereby prolonging analgesia and reducing the potential for systemic toxicity. tandfonline.comresearchgate.net
Liposomal formulations represent a significant advancement in extending the duration of local anesthesia. researchgate.net One prominent example is a liposomal bupivacaine formulation known as EXPAREL®, which utilizes the DepoFoam® drug delivery technology. nih.govpacira.com This formulation consists of an aqueous suspension of multivesicular liposomes that encapsulate bupivacaine. nih.govpacira.com Following injection, bupivacaine is gradually released from these liposomes, providing prolonged analgesia for up to 72 hours. nih.govfrontiersin.org This extended-release characteristic is a substantial increase compared to the approximately 7-hour duration of action for traditional bupivacaine HCl. nysora.com
The mechanism of action involves the slow erosion and reorganization of the lipid membranes of the multivesicular liposomes, which allows for a sustained release of bupivacaine at the surgical site. exparel.com This controlled release helps to maintain a therapeutic concentration of the anesthetic locally, which can lead to reduced postoperative pain and a decreased need for opioid analgesics. nysora.comnih.gov Clinical studies have demonstrated the efficacy of liposomal bupivacaine in various surgical settings, including hemorrhoidectomy, bunionectomy, and total knee arthroplasty. nih.govnysora.com
Table 1: Comparison of Liposomal Bupivacaine and Bupivacaine HCl
| Feature | Liposomal Bupivacaine (EXPAREL®) | Bupivacaine HCl |
|---|---|---|
| Delivery System | Multivesicular liposomes (DepoFoam®) | Aqueous solution |
| Duration of Analgesia | Up to 72 hours nih.gov | Approximately 7 hours nysora.com |
| Release Mechanism | Slow release from liposomes exparel.com | Rapid absorption |
| Peak Plasma Concentration | Delayed dovepress.com | Relatively rapid |
| Clinical Application | Postsurgical local analgesia pacira.com | Local and regional anesthesia nih.gov |
Biodegradable microspheres and implants are another promising avenue for the sustained delivery of this compound. These systems are typically composed of biocompatible and biodegradable polymers, such as poly(lactic-co-glycolic acid) (PLGA), which has been extensively investigated for parenteral drug delivery. nysora.com PLGA can be formulated into micro- or nanoparticles that encapsulate bupivacaine, allowing for a controlled and prolonged release as the polymer degrades. nysora.comnih.gov The release rate can be modulated by altering the polymer's properties, such as the ratio of lactic to glycolic acid. nih.gov
Research has shown that bupivacaine-loaded PLGA microspheres can extend the duration of local analgesia. kinampark.comfrontiersin.org For instance, core-shell polymer microspheres with a PLGA core and a poly(L-lactic acid) (PLLA) shell have been developed to provide a linear release of bupivacaine over two weeks in preclinical models. rsc.orgresearchgate.net
In addition to microspheres, solid implants are also being explored. A bioresorbable bupivacaine HCl collagen-matrix implant (INL-001) has been designed for direct placement into the surgical site. nih.gov This implant provides extended delivery of bupivacaine as the collagen matrix biodegrades. nih.gov Clinical trials in patients undergoing open inguinal hernia repair have shown that this implant can significantly lower pain intensity and reduce the need for opioid analgesics for up to 72 hours post-surgery. nih.gov
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb large amounts of water or biological fluids. elsevierpure.com Their tunable properties and biocompatibility make them excellent candidates for controlled drug delivery. elsevierpure.comresearchgate.net Various natural and synthetic polymers are being investigated for creating bupivacaine-loaded hydrogels. tandfonline.com
Stimuli-responsive or "smart" hydrogels are particularly noteworthy. nih.gov Thermoresponsive hydrogels, for example, can exist as a liquid at room temperature, allowing for easy injection, and then transition to a gel state at body temperature, forming a drug depot at the site of administration. nih.govmdpi.com This in-situ gelling property helps to localize the anesthetic and provide sustained release. mdpi.com Studies have explored the use of materials like chitosan (B1678972), a natural polymer, in combination with β-glycerophosphate to create thermosensitive hydrogels for bupivacaine delivery. nih.govresearchgate.net The incorporation of materials like graphene oxide into these hydrogels can further enhance their mechanical properties and control over drug release. nih.govresearchgate.net
Other polymer-based systems include nanocapsules embedded within a hydrogel matrix. For instance, a system combining poly(ε-caprolactone) nanocapsules within a chitosan and genipin (B1671432) hydrogel has been shown to prolong the release of bupivacaine. nih.govtandfonline.com
Targeted drug delivery aims to increase the concentration of a drug at a specific site while minimizing its exposure to non-target tissues. For this compound, this could translate to more effective local anesthesia with a reduced risk of systemic side effects. Nanoparticle-based systems are at the forefront of this research.
One innovative approach involves the use of PEGylated lipid nanoparticles to deliver bupivacaine to neurons within the tumor microenvironment. nih.govbiorxiv.org Research has demonstrated that these nanoparticles are readily taken up by neurons. nih.govbiorxiv.org By targeting the nerves that contribute to cancer progression, this strategy has the potential to not only provide analgesia but also to inhibit tumor growth and metastasis. nih.govbiorxiv.org Other research has explored the use of alginate and chitosan nanoparticles as carriers for bupivacaine, which have been shown to prolong the local anesthetic effect in preclinical models. nih.gov
Pharmacogenomics and Individualized Responses to this compound
Pharmacogenomics is the study of how an individual's genetic makeup influences their response to drugs. This field holds the promise of personalized medicine, where treatments can be tailored to a patient's unique genetic profile. For this compound, pharmacogenomic research is focused on identifying genetic variations that affect its metabolism, efficacy, and potential for toxicity.
The way an individual's body processes bupivacaine can be influenced by genetic variations in drug-metabolizing enzymes, transporters, and drug targets like ion channels. nih.gov Identifying these genetic polymorphisms can help predict how a patient will respond to the anesthetic.
One area of investigation is the role of cytochrome P450 (CYP) enzymes in bupivacaine metabolism. While the specific contributions of all CYP isozymes are still being fully elucidated, variations in genes like CYP2D6 have been associated with altered responses to other local anesthetics and analgesics, suggesting a potential role in bupivacaine metabolism as well. nih.govukzn.ac.za
Genetic variations in ion channels, the primary targets of local anesthetics, can also affect an individual's sensitivity to bupivacaine. For instance, mutations in the SCN5A gene, which encodes a voltage-gated sodium channel, have been linked to increased resistance to both lidocaine (B1675312) and bupivacaine in some individuals. nih.gov
Table 2: Genes with Polymorphisms Potentially Influencing Bupivacaine Response
| Gene | Function | Potential Impact on Bupivacaine Response |
|---|---|---|
| SCN5A | Encodes a voltage-gated sodium channel nih.gov | Variations may lead to increased resistance to bupivacaine. nih.gov |
| CYP2D6 | Encodes a cytochrome P450 enzyme involved in drug metabolism nih.gov | Polymorphisms may alter the rate of bupivacaine metabolism, affecting its efficacy and potential for toxicity. nih.gov |
Biomarker Identification for Predictors of Response or Toxicity
The identification of reliable biomarkers to predict patient response to this compound and susceptibility to its toxic effects is a developing area of research. Currently, clinical assessment and monitoring of vital signs remain the standard for detecting toxicity. nih.govdrugs.com However, research is moving towards identifying molecular and genetic markers that could offer a more personalized approach to its use.
Challenges in this field include the multifactorial nature of both anesthetic response and toxicity, which can be influenced by patient-specific factors such as genetics, metabolism, and co-existing medical conditions. While specific, universally accepted biomarkers for bupivacaine are not yet established in routine clinical practice, computational and preclinical studies are exploring potential candidates. dntb.gov.ua For instance, variations in genes coding for cytochrome P450 enzymes, which are involved in metabolizing amide-type local anesthetics like bupivacaine, could theoretically influence plasma concentrations and the risk of systemic toxicity. drugbank.com Similarly, research into ion channel genetics may reveal why some individuals are more susceptible to the cardiotoxic effects of bupivacaine. nih.govnih.gov
The goal is to develop predictive models that can identify at-risk patients before administration, allowing for adjustments that could prevent adverse outcomes. dntb.gov.ua This area remains a significant focus for translational science, aiming to bridge the gap between basic research and clinical application.
Neuroprotective and Cardioprotective Strategies in the Context of this compound Use
Given that bupivacaine can induce neurotoxicity and cardiotoxicity, particularly at high concentrations or with unintended intravascular injection, significant research has focused on strategies to protect the nervous and cardiovascular systems. cellmolbiol.orgfrontiersin.orgresearchgate.net
Adjuvant Therapies to Mitigate Toxicity
The co-administration of adjuvant drugs with bupivacaine is a common strategy aimed at enhancing the anesthetic effect, allowing for a reduction in the total dose of bupivacaine and thereby lowering the risk of systemic toxicity. nih.govresearchgate.net A variety of agents are used to prolong the duration of the nerve block and decrease systemic absorption. nih.govaneskey.com
One of the most common adjuvants is epinephrine (B1671497), a vasoconstrictor that reduces the rate of vascular uptake of bupivacaine from the injection site. aneskey.compfizer.com This localization of the anesthetic enhances the duration and quality of the block while limiting peak plasma concentrations, which is a key factor in systemic toxicity. pfizer.com Other adjuvants include α2-adrenoceptor agonists like clonidine (B47849) and dexmedetomidine, which have been shown to extend the duration of analgesia, potentially through both central and peripheral mechanisms. nih.govresearchgate.netclinicaltrials.gov By improving the efficacy of the block, these agents can help lower the required dose of bupivacaine. nih.gov
In the event of local anesthetic systemic toxicity (LAST), particularly cardiotoxicity, the administration of a lipid emulsion has become a standard and effective rescue therapy. nih.gov The lipid sink theory suggests that the emulsion sequesters the lipid-soluble bupivacaine molecules in the plasma, reducing the amount of free drug available to bind to cardiac sodium channels. cellmolbiol.org
| Adjuvant/Therapy | Mechanism of Action in Mitigating Toxicity | Primary Benefit |
| Epinephrine | Causes local vasoconstriction, reducing systemic absorption of bupivacaine. aneskey.compfizer.com | Lowers peak plasma concentration, reducing risk of systemic toxicity. pfizer.com |
| α2-Adrenoceptor Agonists (e.g., Clonidine, Dexmedetomidine) | Prolongs analgesia, allowing for a reduced total dose of bupivacaine. nih.govresearchgate.net | Dose-sparing effect on bupivacaine, lowering toxicity risk. nih.gov |
| Lipid Emulsion Therapy | Acts as a "lipid sink," binding free bupivacaine in the plasma and reducing its availability to target organs. nih.govcellmolbiol.org | Standard rescue treatment for severe local anesthetic systemic toxicity (LAST). nih.gov |
Cellular and Molecular Interventions
Research at the cellular and molecular level is uncovering the mechanisms of bupivacaine-induced toxicity and identifying potential therapeutic targets. Bupivacaine has been shown to induce apoptosis (programmed cell death) in neuronal cells, potentially through the generation of reactive oxygen species (ROS) and disruption of mitochondrial function. nih.govnih.gov
Several signaling pathways have been implicated in bupivacaine's neurotoxic effects. Studies have investigated interventions that target these pathways. For example:
PTEN/PI3K/AKT Pathway: Fat emulsions, used to treat systemic toxicity, have been shown to reverse the toxic effects of bupivacaine on hippocampal neurons by regulating the PTEN/PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. cellmolbiol.org
AMPK Signaling Pathway: The flavonoid hispidulin (B1673257) has demonstrated a protective effect against bupivacaine-induced neurotoxicity in cell cultures by activating the AMPK/GSK3β signaling pathway. nih.gov
Antioxidant Strategies: Compounds with antioxidant properties, such as epigallocatechin gallate (EGCG), have been shown to protect neuroblastoma cells from bupivacaine-induced apoptosis by mitigating oxidative stress. nih.gov
These preclinical findings highlight potential future strategies for preventing or treating bupivacaine toxicity by targeting specific molecular events.
| Intervention | Investigated Mechanism | Potential Protective Effect |
| Fat Emulsion | Regulation of the PTEN/PI3K/AKT signaling pathway. cellmolbiol.org | Reverses toxic effects on hippocampal neurons. cellmolbiol.org |
| Hispidulin | Activation of the AMPK/GSK3β signaling pathway. nih.gov | Attenuates bupivacaine-induced cell injury in neuroblastoma cells. nih.gov |
| Epigallocatechin gallate (EGCG) | Attenuation of apoptosis and reduction of reactive oxygen species (ROS). nih.gov | Inhibits bupivacaine-induced neuroapoptosis in cell cultures. nih.gov |
Long-Term Functional Outcomes and Quality of Life Studies
The impact of bupivacaine administration extends beyond immediate postoperative pain relief, with ongoing research evaluating its role in long-term functional outcomes and quality of life, particularly in the context of chronic pain and tissue healing.
Chronic Pain Management and Neuropathic Pain
Bupivacaine is utilized in the management of chronic and neuropathic pain conditions. researchgate.netijfmts.com Its mechanism in these contexts involves blocking the transmission of pain signals in nerve fibers. nih.govpediatriconcall.com Research has shown that bupivacaine can suppress the activation of the NF-κB signaling pathway, which plays a role in inflammatory pain. nih.gov By inhibiting this pathway, bupivacaine can decrease the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, and reduce the activation of spinal microglia and astrocytes, which are involved in the maintenance of chronic pain states. nih.gov
Effects on Bone and Wound Healing
The use of local anesthetics in proximity to healing tissues has prompted research into their effects on cellular processes involved in repair. In vitro studies have suggested that bupivacaine can induce dose-dependent toxicity to musculoskeletal cells and potentially delay osteogenesis. frontiersin.org However, these findings have not consistently translated to in vivo animal and clinical research. frontiersin.org
Studies in rodent models have examined the effect of locally administered bupivacaine on fracture and wound healing.
Bone Healing: In a rat femoral fracture model, the administration of bupivacaine at the fracture site did not result in differences in callus composition, tensile strength, or histological appearance during the early stages of repair compared to controls. nih.gov
Q & A
Basic Research Questions
Q. What analytical methods are recommended for assessing the purity and stability of bupivacaine hydrochloride in pharmaceutical formulations?
- Methodology : High-performance liquid chromatography (HPLC) with UV detection is widely used. For example, a validated HPLC method employs a mobile phase of acetonitrile and pH 8.0 phosphate buffer (60:40) at a flow rate of 1.0 mL/min, with UV detection at 271 nm. This method quantifies bupivacaine and detects impurities like methyl behenate via gas chromatography .
- Key Parameters : System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) ensure precision. Impurity limits follow pharmacopeial standards (e.g., ≤0.2% for individual impurities) .
Q. How should researchers handle this compound to mitigate acute toxicity risks?
- Safety Protocols :
- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Avoid inhalation/ingestion; work in a fume hood for powder handling.
- In case of skin contact, wash immediately with water for 15 minutes and seek medical attention .
Q. What in vitro models are used to study bupivacaine’s ion channel interactions?
- Experimental Design :
- SCN5A (Na⁺ channels) : Patch-clamp electrophysiology in HEK293 cells expressing human SCN5A channels. Bupivacaine’s IC₅₀ is determined by measuring current inhibition at varying concentrations (e.g., IC₅₀ = 2.18 ± 0.16 µM in inactivated states) .
- SK2 (K⁺ channels) : Voltage-clamp recordings in Xenopus oocytes, with dose-response curves generated to calculate IC₅₀ values (e.g., 16.5 µM for SK2) .
Advanced Research Questions
Q. How can researchers optimize in situ gelling systems for sustained ocular delivery of this compound?
- Formulation Strategy :
- Use chitosan (pH-sensitive, mucoadhesive) and hydroxypropyl methylcellulose (thermosensitive) in ratios like 1:1 or 2:1.
- Evaluate viscosity, contact angle, and drug release kinetics. For example, a 1% chitosan and 5% HPMC formulation achieved 69.55% cumulative release over 6 hours .
Q. How to resolve contradictory data on bupivacaine’s NMDA receptor inhibition in spinal cord pain pathways?
- Data Analysis Framework :
- Compare experimental conditions:
- Tissue specificity : Dorsal horn vs. cortical slices.
- Concentration ranges : NMDA inhibition may occur at ≥10 µM but not at lower doses .
- Use selective antagonists (e.g., MK-801) to isolate NMDA-mediated currents in electrophysiology studies .
Q. What experimental designs are recommended for assessing bupivacaine’s chronic neurotoxicity in preclinical models?
- In Vivo Models :
- Rodent sciatic nerve block : Inject 0.5% bupivacaine (0.1 mL/kg) daily for 7 days. Assess histopathology (e.g., myelin degradation via electron microscopy) and behavioral endpoints (mechanical allodynia) .
- Cell culture : DRG neurons exposed to 1 mM bupivacaine for 24 hours; measure apoptosis (Annexin V/PI staining) and mitochondrial membrane potential (JC-1 assay) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
